3-[(Ethylamino)methyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYKIYLRIVICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434807 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91239-98-4 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Ethylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-[(Ethylamino)methyl]phenol (CAS No. 91239-98-4). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comparative data for the closely related isomer, 3-Ethylamino-4-methylphenol, to offer a contextual framework for researchers. The guide details available physicochemical properties, general synthetic strategies, and potential biological activities based on related aminophenol compounds. Methodologies for common analytical techniques and workflows relevant to the study of such compounds are also presented.
Introduction
This compound is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a secondary amine and a phenolic hydroxyl group, makes it a candidate for investigation in various biological systems. This guide aims to consolidate the available information on this compound and to provide researchers with a foundational understanding of its chemical characteristics.
Chemical and Physical Properties
A summary of the known and computed chemical and physical properties of this compound is presented in Table 1. For comparative purposes, the experimental properties of the isomer 3-Ethylamino-4-methylphenol are provided in Table 2.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 91239-98-4 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Canonical SMILES | CCNCC1=CC(=CC=C1)O | [1] |
| InChI Key | TUMYKIYLRIVICV-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
Table 2: Experimental Properties of 3-Ethylamino-4-methylphenol (Isomer for Comparison)
| Property | Value | Source |
| CAS Number | 120-37-6 | [4] |
| Appearance | Purple solid | [4] |
| Melting Point | 84 - 92 °C | [5] |
| Boiling Point | 135 - 140 °C | [5] |
| Solubility | Insoluble in water | [6] |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is readily available in the reviewed literature. However, predicted mass spectrometry data and data for the related isomer are presented below for reference.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M-H]⁻ | 150.09244 |
| Source:[2] |
For comparison, the NIST WebBook provides the mass spectrum for the isomer 3-Ethylamino-4-methylphenol. [7][8]
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature, general methods for the synthesis of 3-(aminomethyl)phenols are well-established. A common and effective approach is the reductive amination of 3-hydroxybenzaldehyde with the desired amine.
General Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of N-substituted 3-(aminomethyl)phenols.
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Glacial acetic acid (if using STAB)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Imine Formation: Dissolve 3-hydroxybenzaldehyde in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add ethylamine to the solution and stir at room temperature for a designated period (typically 1-2 hours) to facilitate the formation of the corresponding imine.
-
Reduction:
-
Using NaBH₄: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions, monitoring the reaction by thin-layer chromatography (TLC).
-
Using STAB: Add sodium triacetoxyborohydride to the solution, often with the addition of a catalytic amount of glacial acetic acid.
-
-
Quenching and Work-up: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water or a dilute acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethylamino-4-methylphenol | C9H13NO | CID 8428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
- 8. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
An In-depth Technical Guide on 3-[(Ethylamino)methyl]phenol (CAS: 91239-98-4)
Disclaimer: Publicly available scientific literature and technical data for 3-[(Ethylamino)methyl]phenol (CAS: 91239-98-4) are scarce. This guide has been compiled using information on structurally related compounds, primarily other N-substituted aminomethylphenols. The experimental protocols and potential biological activities described herein are therefore predictive and should be treated as such. All data and methodologies should be validated by qualified researchers before implementation.
Introduction
This compound is a substituted aromatic compound belonging to the aminomethylphenol class. This class of compounds is of interest to researchers in medicinal chemistry and drug development due to the presence of two key functional groups: a phenolic hydroxyl group and a secondary amine. These functionalities provide sites for further chemical modification and can interact with biological targets through hydrogen bonding and ionic interactions. While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active molecules. This guide aims to provide a comprehensive overview of its physicochemical properties, potential synthetic routes, and inferred safety and handling considerations based on available data for analogous compounds.
Physicochemical and Safety Data
The following tables summarize the available physicochemical properties and predicted safety information for this compound and its close analogs. It is crucial to note that much of this data is for related compounds and should be used for estimation purposes only.
Table 1: Physicochemical Properties
| Property | Value for this compound | Value for Analog(s) | Analog Compound |
| CAS Number | 91239-98-4 | 91-68-9 | 3-Diethylaminophenol |
| Molecular Formula | C₉H₁₃NO | C₁₀H₁₅NO | 3-Diethylaminophenol |
| Molecular Weight | 151.21 g/mol | 165.23 g/mol | 3-Diethylaminophenol |
| Appearance | Solid (predicted) | Crystalline solid | 3-Ethylamino-4-methylphenol[1] |
| Melting Point | Not available | 84 - 92 °C | 3-Ethylamino-4-methylphenol[1] |
| Boiling Point | Not available | 135 - 140 °C | 3-Ethylamino-4-methylphenol[1] |
| Flash Point | Not available | 141 °C / 285.8 °F | 3-Diethylaminophenol[2] |
| Solubility | Insoluble in water (predicted) | Insoluble in water | 3-Ethylamino-4-methylphenol[3] |
| log Pow | Not available | 2.47 | 3-Diethylaminophenol[2] |
Table 2: Hazard and Safety Information (based on analogs)
| Hazard Category | GHS Classification (for 3-Ethylaminophenol)[4] | Precautionary Statements (General for Aminophenols)[4] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Note: The safety data is for 3-Ethylaminophenol and should be considered indicative for this compound. A thorough risk assessment should be conducted before handling.
Synthesis Methodology
The most probable and widely used method for the synthesis of N-substituted aminomethylphenols is reductive amination. This one-pot reaction involves the formation of an imine from an aldehyde and an amine, which is then reduced in situ to the corresponding amine.
Proposed Synthesis: Reductive Amination
A plausible synthetic route to this compound involves the reductive amination of 3-hydroxybenzaldehyde with ethylamine.
Reaction Scheme:
Caption: Proposed synthesis of this compound via reductive amination.
General Experimental Protocol (Predictive)
This protocol is a general guideline based on standard reductive amination procedures and should be optimized.[5][6][7][8]
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., ethanol or THF)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)
-
Methanol or another suitable solvent
-
Acetic acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in methanol.
-
Add a solution of ethylamine to the flask.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate container, dissolve sodium cyanoborohydride in a small amount of methanol.
-
Slowly add the reducing agent solution to the reaction mixture. Caution: Hydrogen gas may be evolved.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activity has been reported for this compound, the aminomethylphenol scaffold is a common feature in compounds with diverse pharmacological effects. The activity is highly dependent on the nature and position of substituents on the aromatic ring and the amine.
Structure-Activity Relationship (SAR) Considerations
The biological activity of aminomethylphenols can be modulated by altering their structural features. A hypothetical workflow for investigating the SAR of this class of compounds is presented below.
Caption: A conceptual workflow for the Structure-Activity Relationship (SAR) studies of aminomethylphenols.
This diagram illustrates that by systematically modifying the core 3-aminomethylphenol structure, such as through N-alkylation (as in the case of our target compound) or by adding substituents to the phenyl ring, a library of analogs can be created. These analogs can then be screened for various biological activities. The resulting data helps in identifying key structural features responsible for a particular pharmacological effect, leading to the optimization of lead compounds.
Experimental and Analytical Workflow
A typical workflow for the synthesis, purification, and characterization of this compound is outlined below.
Caption: A standard workflow for the synthesis and characterization of this compound.
Conclusion
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. gctlc.org [gctlc.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
An In-depth Technical Guide to 3-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-[(Ethylamino)methyl]phenol (CAS No: 91239-98-4). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines available database information with a detailed, analogous experimental protocol for its synthesis via reductive amination. Furthermore, predicted spectroscopic data and a discussion of potential biological activities, based on structurally related compounds, are presented to facilitate future research and development efforts.
Molecular Structure and Chemical Properties
This compound is a phenolic compound characterized by an ethylaminomethyl substituent at the meta-position of the phenol ring.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 91239-98-4 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Canonical SMILES | CCNCC1=CC(=CC=C1)O | |
| InChI | InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 | |
| Predicted XLogP3 | 1.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 |
Synthesis Methodology: An Analogous Experimental Protocol
Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Analogous)
Materials:
-
3-hydroxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for pH adjustment during work-up)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in methanol.
-
Addition of Amine: To the stirred solution, add ethylamine (1.1 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.
-
Work-up: Quench the reaction by the slow addition of deionized water. Adjust the pH to approximately 2 with hydrochloric acid and stir for 30 minutes. Then, neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Spectroscopic and Analytical Characterization (Predicted)
As of the date of this guide, experimental spectroscopic data for this compound is not available in public databases. The following tables summarize the predicted spectroscopic characteristics based on the known molecular structure and typical values for the functional groups present.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ |
| ~2.6 | Quartet | 2H | -CH₂ -CH₃ |
| ~3.8 | Singlet | 2H | Ar-CH₂ -NH- |
| ~6.7-7.2 | Multiplet | 4H | Aromatic protons |
| Variable | Broad Singlet | 1H | -NH - |
| Variable | Broad Singlet | 1H | -OH |
Note: The chemical shifts of the NH and OH protons are variable and depend on the solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₂-CH₃ |
| ~45 | -CH₂ -CH₃ |
| ~55 | Ar-CH₂ -NH- |
| ~113-129 | Aromatic CH |
| ~140 | Aromatic C-CH₂ |
| ~157 | Aromatic C-OH |
Table 4: Predicted Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 3400-3200 (broad) | O-H stretch | Phenol | [6][7][8] |
| 3400-3300 (medium) | N-H stretch | Secondary Amine | [6][7][9] |
| 3100-3000 | C-H stretch | Aromatic | [8] |
| 2975-2850 | C-H stretch | Aliphatic | [8] |
| 1600-1450 | C=C stretch | Aromatic Ring | [8] |
| 1260-1000 | C-O stretch | Phenol | [8] |
Mass Spectrometry Fragmentation (Predicted)
In electron ionization mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) at m/z = 151. A prominent fragmentation pattern for benzylamines is the alpha-cleavage, leading to the loss of an ethyl group to form a stable benzylic cation.[10][11][12][13]
Predicted Fragmentation Pathway:
Caption: A simplified predicted fragmentation pathway for this compound.
Potential Biological Activity and Signaling Pathways (Analog-Based Discussion)
Specific pharmacological studies on this compound are not currently available. However, the aminomethylphenol scaffold is present in various biologically active molecules, suggesting potential areas for investigation.[14][15]
Potential Pharmacological Profile:
-
Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20][21] The presence of the phenol group in this compound suggests it may possess similar activities.
-
Enzyme Inhibition: Some aminomethylphenols have been reported to act as inhibitors of certain kinases, such as protein kinase C (PKC), which are involved in cellular signaling pathways regulating cell growth and proliferation.[14]
-
Anticancer Properties: Certain aminomethyl derivatives of natural phenols like eugenol have demonstrated anticancer activity in preclinical models.[15] The structural similarity suggests that this compound could be a candidate for investigation in this area.
Hypothesized Signaling Pathway Involvement:
Based on the activities of related phenolic compounds, this compound could potentially modulate signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway.[14] By reducing reactive oxygen species, it might indirectly inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression. Further research is required to validate these hypotheses.
Caption: A hypothesized mechanism of anti-inflammatory action via the NF-κB pathway.
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential for biological activity based on its structural motifs. This guide provides a foundational understanding of its chemistry and a practical, albeit analogous, protocol for its synthesis. The lack of experimental data underscores the need for further research to fully characterize this molecule. Future studies should focus on:
-
The execution and optimization of the proposed synthesis protocol.
-
Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
-
In vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and potential anticancer activities.
-
Investigation of its effects on relevant signaling pathways to elucidate its mechanism of action.
Such research will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunomodulatory, anti-inflammatory, and antioxidant effects of curcumin [herbmedpharmacol.com]
- 20. Enhancement of Biological and Pharmacological Properties of an Encapsulated Polyphenol: Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological activities of polyphenols from grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-[(Ethylamino)methyl]phenol, a substituted benzylamine with potential applications in medicinal chemistry. The document details the core synthetic methodology, presents quantitative data, and includes detailed experimental protocols. Additionally, it explores the logical framework of its synthesis and its potential mechanism of action through diagrams.
Core Synthesis Pathway: Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-hydroxybenzaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Reductive amination of 3-hydroxybenzaldehyde with ethylamine.
Experimental Protocol
The following is a representative experimental protocol adapted from general procedures for the reductive amination of aromatic aldehydes.[1]
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in methanol. To this solution, add ethylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) or sodium borohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The solvent is then removed under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
| Parameter | Typical Value Range | Reference |
| Molar Yield | 70-95% | Based on similar reductive aminations. |
| Purity | >95% (after purification) | Expected after chromatographic purification. |
| Reaction Time | 4-14 hours | Dependent on specific conditions. |
| Reaction Temp. | 0°C to Room Temp. | Standard conditions for this reaction type. |
Alternative Synthesis Pathways
While reductive amination is the most direct route, other general methods for the synthesis of substituted benzylamines could potentially be adapted for this compound.
-
Alkylation of 3-Hydroxybenzylamine: This two-step approach would first involve the synthesis of 3-hydroxybenzylamine from 3-hydroxybenzaldehyde (via reductive amination with ammonia), followed by mono-N-alkylation with an ethylating agent like ethyl iodide or diethyl sulfate. This method risks over-alkylation, leading to the formation of the tertiary amine.
-
Gabriel Synthesis: This classic method for preparing primary amines could be modified. It would involve the reaction of 3-hydroxybenzyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine, which would then need to be ethylated. This is a multi-step and less efficient approach for a secondary amine.
Experimental Workflow and Logic
The synthesis of this compound via reductive amination follows a clear and logical progression of chemical transformations.
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activity and Mechanism of Action
Compounds with a phenethylamine backbone, such as this compound, are known to interact with the sympathetic nervous system and are classified as sympathomimetic amines.[2][3] These agents can exert their effects through direct or indirect mechanisms.[2]
-
Direct-acting sympathomimetics bind to and activate adrenergic receptors (α and β), mimicking the effects of endogenous catecholamines like norepinephrine and epinephrine.[2][4]
-
Indirect-acting sympathomimetics increase the concentration of endogenous catecholamines in the synapse by promoting their release or inhibiting their reuptake or breakdown.[2]
Given its structure, this compound is a candidate for interaction with adrenergic receptors, potentially as a β3-adrenergic receptor agonist, a class of drugs investigated for the treatment of metabolic disorders.[5][6][7][8][9]
The following diagram illustrates the general principle of a direct-acting sympathomimetic amine.
Caption: General mechanism of a direct-acting sympathomimetic amine.
This guide provides a foundational understanding of the synthesis and potential biological context of this compound. Further research would be required to fully elucidate its specific pharmacological profile and optimize the synthesis for large-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 3. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective beta 3-adrenergic agonists of brown adipose tissue and thermogenesis. 1. [4-[2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-[(Ethylamino)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-[(Ethylamino)methyl]phenol (CAS No: 91239-98-4). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic data, characteristic spectral features based on the molecule's functional groups, and detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development who are working with or synthesizing this compound.
Introduction
This compound is a substituted phenol derivative containing a secondary amine. Its structural features, combining a phenolic hydroxyl group and an ethylaminomethyl substituent, make it a molecule of interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and structure of synthesized this compound. This document outlines the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), and provides standardized protocols for their determination.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 91239-98-4
-
Molecular Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol
-
InChI Key: TUMYKIYLRIVICV-UHFFFAOYSA-N
Spectroscopic Data
While experimental spectra for this compound are not widely available, the following sections detail the predicted data and expected spectral characteristics based on its chemical structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic hydroxyl, secondary amine, and aromatic functionalities.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |
| O-H stretch (Phenol) | 3200-3600 | Strong, Broad | Broadness is due to intermolecular hydrogen bonding. |
| N-H stretch (Secondary Amine) | 3300-3500 | Moderate | May be a sharp peak, sometimes obscured by the broad O-H stretch. |
| Aromatic C-H stretch | 3000-3100 | Moderate, Sharp | Characteristic of hydrogens on the benzene ring. |
| Aliphatic C-H stretch | 2850-2960 | Moderate | From the ethyl and methyl groups. |
| C=C stretch (Aromatic) | 1500-1600 | Moderate | Multiple bands are expected for the benzene ring. |
| C-O stretch (Phenol) | 1200-1260 | Strong | |
| C-N stretch | 1020-1250 | Moderate | |
| C-H out-of-plane bend | 690-900 | Strong | The pattern can give information about the substitution on the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic -OH | 4.0 - 7.0 | Singlet (broad) | 1H |
| Aromatic Ar-H | 6.5 - 7.5 | Multiplet | 4H |
| Methylene -CH₂-N | ~3.7 | Singlet | 2H |
| Amine -NH | 1.0 - 3.0 | Singlet (broad) | 1H |
| Methylene -CH₂-CH₃ | ~2.6 | Quartet | 2H |
| Methyl -CH₃ | ~1.1 | Triplet | 3H |
Note: The chemical shifts for the -OH and -NH protons can vary significantly with solvent, concentration, and temperature, and may exchange with D₂O.
The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C (unsubstituted) | 110 - 130 |
| Aromatic C-C (substituted) | 130 - 140 |
| Methylene -CH₂-N | 45 - 55 |
| Methylene -CH₂-CH₃ | 40 - 50 |
| Methyl -CH₃ | 10 - 20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following data is based on predicted values.
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 151.10 | Molecular Ion |
| [M+H]⁺ | 152.11 | Protonated Molecular Ion |
| [M+Na]⁺ | 174.09 | Sodium Adduct |
Expected Fragmentation: The molecule is expected to fragment via benzylic cleavage to lose the ethylamino group or parts of it, as well as through processes characteristic of phenols.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the sample solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Select an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a desired m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Mandatory Visualizations
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently scarce, the predicted values and detailed experimental protocols herein offer a robust framework for researchers to identify and characterize this compound. The provided workflow and methodologies are designed to ensure accurate and reproducible spectroscopic analysis, which is critical for advancing research and development in fields utilizing this versatile molecule.
Technical Guide: Physicochemical Characterization of 3-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Ethylamino)methyl]phenol, with the CAS Number 91239-98-4, is a substituted phenol derivative.[1] As a member of the aminophenol class, its chemical structure, featuring both a hydroxyl and a secondary amine group, suggests potential applications as a synthetic intermediate in the development of novel pharmaceutical agents and other specialized chemicals. Aminophenol derivatives are known to exhibit a range of biological activities, making a thorough understanding of their physical and chemical properties essential for research and development.[2][3][4][5]
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. It also outlines detailed experimental protocols for the determination of its key physicochemical properties, which are crucial for its handling, characterization, and application in a laboratory setting.
Chemical Identity and Computed Properties
The fundamental identifiers and computed physicochemical properties of this compound are summarized in the table below. It is important to note that while experimental data for this specific compound is limited in publicly accessible literature, computational models provide valuable estimations for its characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 91239-98-4 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Canonical SMILES | CCNCC1=CC(=CC=C1)O | [1] |
| InChI Key | TUMYKIYLRIVICV-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.1 | |
| Predicted Hydrogen Bond Donor Count | 2 | |
| Predicted Hydrogen Bond Acceptor Count | 2 | |
| Predicted Rotatable Bond Count | 3 | |
| Predicted Topological Polar Surface Area | 32.3 Ų |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) is used.
-
Measurement: The capillary tube is placed in the heating block or attached to a thermometer and immersed in the Thiele tube. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Boiling Point Determination (if applicable)
For liquid samples or low-melting solids, the boiling point can be determined.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.
-
Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).
-
Measurement: The apparatus is heated slowly. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the open end of the inverted capillary tube.
-
Confirmation: The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is also noted. This should be very close to the boiling point.
Solubility Profile
Determining the solubility in various solvents is crucial for purification, formulation, and reaction chemistry.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, and hexane.
-
Procedure: To a test tube containing a small, accurately weighed amount of this compound (e.g., 10 mg), the solvent is added dropwise with continuous agitation at a constant temperature (e.g., 25 °C).
-
Observation: The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
-
pH-Dependent Solubility: Given the presence of acidic (phenolic hydroxyl) and basic (amino) groups, solubility should also be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions.
Acidity Constant (pKa) Determination
The pKa values associated with the phenolic hydroxyl group and the protonated amino group are important for understanding the compound's behavior in biological systems and for developing analytical methods.
Methodology:
-
Spectrophotometric Titration: A solution of this compound is prepared in a suitable solvent system (e.g., a methanol-water mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: The UV-Vis spectrum is recorded after each addition of the titrant. The changes in absorbance at specific wavelengths corresponding to the protonated and deprotonated forms of the molecule are monitored.
-
Calculation: The pKa is determined by plotting the absorbance data against the pH and fitting the data to the Henderson-Hasselbalch equation.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl and methyl groups, the methyl protons of the ethyl group, and the protons of the hydroxyl and amine groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
An N-H stretching band for the secondary amine.
-
C-H stretching bands for the aromatic and aliphatic C-H bonds.
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band for the phenolic C-O bond.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 151.21 Da is expected.
-
Fragmentation Pattern: Characteristic fragmentation patterns for substituted phenols and amines will be observed, which can be used to further confirm the structure.
Conceptual Workflow for Characterization
Given the absence of specific biological pathway information for this compound, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the key steps a researcher would take to verify the identity and purity of the compound.
Caption: A conceptual workflow illustrating the synthesis, purification, and analytical characterization of this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound may not be readily available, compounds of this class should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[6][7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. uwaterloo.ca [uwaterloo.ca]
An In-Depth Technical Guide to the Solubility Profile of 3-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed literature and chemical databases currently lack specific quantitative solubility data for 3-[(Ethylamino)methyl]phenol. This guide, therefore, provides a comprehensive overview of its expected solubility characteristics based on the properties of analogous phenolic compounds and outlines detailed, standardized experimental protocols for determining its precise solubility profile. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile is a critical prerequisite for its use in drug development, formulation, and various chemical processes. Solubility dictates a compound's bioavailability, absorption, distribution, and excretion, making it a fundamental parameter in preclinical research. This document serves as a technical guide to the anticipated solubility of this compound and provides standardized methodologies for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties provide a theoretical basis for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 91239-98-4 | Guidechem[1] |
| Molecular Formula | C₉H₁₃NO | Guidechem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | - |
| pKa (Phenolic OH) | ~10 (estimated) | - |
| pKa (Amino NH) | ~9-10 (estimated) | - |
| LogP (o/w) | 1.9 (predicted for an isomer) | PubChem[2] |
Predicted Solubility Profile
Based on its chemical structure, which includes a polar phenolic hydroxyl group, a basic ethylamino group, and a moderately nonpolar benzene ring, this compound is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents.
Aqueous Solubility
The presence of both an acidic phenol and a basic amine group suggests that the aqueous solubility of this compound will be significantly influenced by the pH of the solution. At low pH, the amino group will be protonated, forming a more soluble cationic species. Conversely, at high pH, the phenolic hydroxyl group will be deprotonated, forming a more soluble anionic phenolate. At its isoelectric point, the compound will exist as a neutral zwitterion, likely exhibiting its lowest aqueous solubility.
Organic Solvent Solubility
The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) due to the potential for hydrogen bonding with the hydroxyl and amino groups. Its solubility in nonpolar solvents like hexane is expected to be limited.
Quantitative Solubility Data (Hypothetical)
The following tables present hypothetical quantitative solubility data for this compound to serve as a template for experimental data presentation.
Table 1: Hypothetical Aqueous Solubility of this compound at 25°C
| pH | Solubility (g/L) | Solubility (mol/L) |
| 2.0 | > 10 | > 0.066 |
| 4.0 | 5.0 | 0.033 |
| 7.4 | 1.5 | 0.010 |
| 10.0 | 8.0 | 0.053 |
| 12.0 | > 15 | > 0.099 |
Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g/L) | Classification |
| Water (pH 7.4) | 1.5 | Sparingly soluble |
| Methanol | > 50 | Freely soluble |
| Ethanol | > 30 | Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very soluble |
| Acetone | 15 | Soluble |
| Dichloromethane | 5 | Sparingly soluble |
| Hexane | < 0.1 | Practically insoluble |
Experimental Protocols for Solubility Determination
A detailed and robust experimental protocol is essential for obtaining accurate and reproducible solubility data. The shake-flask method is the gold standard for determining thermodynamic solubility.
Shake-Flask Method for Aqueous Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous buffers of different pH values.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Glycine-HCl buffer, pH 2.0
-
Borate buffer, pH 10.0
-
Sodium hydroxide solution, for pH 12.0
-
Deionized water
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to vials containing the aqueous buffers of different pH values. The excess solid should be clearly visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility in g/L or mol/L based on the concentration determined from the calibration curve.
-
Perform the experiment in triplicate for each pH value and report the mean and standard deviation.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer), with the ratio adjusted for optimal separation.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase.
-
Injection: Inject a fixed volume of the filtered sample and the standard solutions into the HPLC system.
-
Detection: Monitor the absorbance at a wavelength where the compound exhibits maximum absorbance (determined by a UV scan).
-
Quantification: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Generalized Impact of Solubility on Bioavailability
Caption: The role of solubility in the pathway to a pharmacological response.
Plausible Synthetic Route
A common method for the synthesis of (aminomethyl)phenols is the reductive amination of the corresponding hydroxybenzaldehyde.
Reaction Scheme:
3-Hydroxybenzaldehyde + Ethylamine --(Reducing Agent)--> this compound
General Procedure:
-
Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as methanol.
-
Add a solution of ethylamine.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Slowly add a reducing agent, such as sodium borohydride, to the mixture while maintaining a cool temperature.
-
After the reaction is complete, quench the excess reducing agent with an acid.
-
Extract the product into an organic solvent.
-
Purify the product using column chromatography or recrystallization.
Conclusion
While specific experimental data for the solubility of this compound is not currently available, this guide provides a comprehensive framework for its anticipated solubility profile and the experimental means to determine it accurately. The provided protocols for the shake-flask method and HPLC analysis are robust and widely accepted in the field. A thorough understanding and empirical determination of the solubility of this compound are essential for its successful application in research and development.
References
The Expanding Horizon of Aminophenols: A Technical Guide to Research Applications
For Immediate Release
A comprehensive technical guide detailing the multifaceted research applications of aminophenols has been released, offering valuable insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of aminophenols in medicinal chemistry, materials science, and analytical sciences, complete with quantitative data, detailed experimental protocols, and novel visualizations of key biological and experimental processes.
Aminophenols, versatile organic compounds featuring both amine and hydroxyl functional groups, are pivotal intermediates in a wide array of scientific disciplines.[1][2] Their unique chemical reactivity allows for the synthesis of a diverse range of derivatives with significant potential in drug discovery, advanced materials, and analytical methodologies.[1] This guide serves as a core technical resource, elucidating the fundamental applications and cutting-edge research involving these valuable molecules.
Medicinal Chemistry: A Cornerstone for Drug Discovery
Aminophenols are integral to the pharmaceutical industry, serving as precursors for a variety of therapeutic agents.[3] Their derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[4]
One of the most well-known applications of p-aminophenol is in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[5][6][7] Beyond this, aminophenol scaffolds are crucial in the development of targeted cancer therapies. For instance, para-aminophenol is a key building block in the synthesis of cabozantinib, a potent tyrosine kinase inhibitor used in the treatment of various cancers.[4][8]
Recent research has focused on the design and synthesis of novel aminophenol derivatives as inhibitors of critical signaling pathways implicated in cancer progression. These include the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase pathways.[9][10]
Key Signaling Pathways Targeted by Aminophenol Derivatives
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Caption: Akt/PKB Signaling Pathway and Inhibition by Aminophenol Derivatives.
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Caption: BCR-ABL Kinase Signaling and Inhibition by Aminophenol Derivatives.
Quantitative Data on Bioactive Aminophenol Derivatives
The following table summarizes the inhibitory activities of selected aminophenol derivatives against various biological targets.
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 7k | Antiproliferative | 22.31 | MDA-MB-468 (TNBC) | [9] |
| 7k | Antiproliferative | 26.27 | MDA-MB-231 (TNBC) | [9] |
| 5i | Protein Kinase B/AKT | 1.26 | - | [10] |
| 5i | ABL Tyrosine Kinase | 1.50 | - | [10] |
| 6i | Cytotoxic | 29.46 | HepG2 | [11] |
| 6i | Cytotoxic | 71.29 | A549 | [11] |
| 6i | Cytotoxic | 80.02 | MCF7 | [11] |
Materials Science: Building Blocks for Advanced Polymers
Aminophenols are valuable monomers for the synthesis of high-performance polymers with desirable thermal and electronic properties. [3]The presence of both amino and hydroxyl groups allows for various polymerization strategies, including oxidative polymerization and condensation reactions, to produce polymers such as polyanilines, poly(aminophenol)s, and poly(imide-ester)s. [12][13] These polymers exhibit interesting properties, including electrical conductivity, corrosion resistance, and good thermal stability, making them suitable for applications in electronics, sensors, and protective coatings. [12][14]For example, poly(o-aminophenol) has been investigated for its use in biosensors and solar cell technologies. [14][15]
Quantitative Data on Aminophenol-Based Polymers
The table below presents key properties of polymers synthesized from aminophenol monomers.
| Polymer | Synthesis Method | Conductivity (S/m) | Thermal Stability | Reference |
| Poly-o-aminophenol (PoAP) | Dielectric Barrier Discharge Plasma | 1.0 x 10⁻⁵ | - | [12] |
| Poly-m-aminophenol (PmAP) | Dielectric Barrier Discharge Plasma | 2.3 x 10⁻⁵ | - | [12] |
| Poly(m-aminophenol) (PmAP) | Chemical Oxidative Polymerization | 4.8 x 10⁻⁴ (doped) | Thermally Stable | [10] |
Analytical Sciences: Reagents for Detection and Quantification
In analytical chemistry, aminophenols and their derivatives are utilized as versatile reagents for various analytical applications. [1]Their ability to undergo oxidation-reduction and color-forming reactions makes them suitable for spectrophotometric and electrochemical detection methods. [1]For instance, p-aminophenol is a well-known photographic developer, marketed as Rodinal, due to its reducing properties. [7] Furthermore, aminophenols are employed in the development of sensors for the detection of various analytes. Their electrochemical properties are harnessed in the fabrication of biosensors, for example, for the detection of glucose. [14]
Antioxidant Properties of Aminophenols
Many aminophenol derivatives exhibit significant antioxidant activity, which is the ability to neutralize harmful free radicals. [4][16]This property is crucial in the prevention of oxidative stress-related diseases. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. [16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments involving aminophenols.
Synthesis of Acetaminophen from p-Aminophenol
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Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
125 mL Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Weigh approximately 2.1 g of p-aminophenol and place it into a 125 mL Erlenmeyer flask. 2[18]. Add 35 mL of water to the flask. 3[18]. Add 2.0 mL of acetic anhydride to the flask while swirling. 4[18]. Gently heat the mixture on a hot plate until all the solid dissolves.
-
Cool the flask in an ice-water bath to induce crystallization of the crude acetaminophen. 6[19]. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purify the crude acetaminophen by recrystallization. Dissolve the solid in a minimum amount of hot water, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. 8[7]. Collect the purified crystals by vacuum filtration and allow them to air dry.
-
Determine the melting point and yield of the purified acetaminophen. Pure acetaminophen has a melting point of 169-171°C.
[6]#### DPPH Radical Scavenging Assay for Antioxidant Activity
// Nodes Start [label="Start: Prepare solutions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareSample [label="Prepare serial dilutions of\naminophenol derivative (test sample)\nand a standard antioxidant (e.g., Ascorbic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareDPPH [label="Prepare DPPH working solution\nin methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Mix test sample/standard with\nDPPH solution in a microplate well or cuvette", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate in the dark\nat room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure the absorbance at ~517 nm\nusing a spectrophotometer", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate [label="Calculate the percentage of\nDPPH radical scavenging activity", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Determine IC50 value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> PrepareSample [color="#34A853"]; Start -> PrepareDPPH [color="#34A853"]; PrepareSample -> Reaction [color="#34A853"]; PrepareDPPH -> Reaction [color="#34A853"]; Reaction -> Incubate [color="#34A853"]; Incubate -> Measure [color="#34A853"]; Measure -> Calculate [color="#34A853"]; Calculate -> End [color="#34A853"]; }
Caption: Experimental Workflow for the DPPH Antioxidant Assay.
Materials and Reagents:
-
N-Formyl-2-aminophenol (or other aminophenol derivative)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in a dark, cool place. [17] * DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol. The absorbance of this solution at 517 nm should be approximately 1.0. [17] * Sample Solutions: Prepare a stock solution of the aminophenol derivative in methanol (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations. [17] * Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid. 2[17]. Assay Protocol:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well.
-
For the control, use methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion
Aminophenols and their derivatives represent a class of compounds with immense potential across various scientific and industrial sectors. Their continued exploration in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and safety profiles. In materials science, the development of new aminophenol-based polymers will likely lead to advanced materials with tailored properties for a range of applications. Furthermore, their utility in analytical sciences will continue to support advancements in detection and quantification methodologies. This technical guide provides a foundational understanding of the current research landscape and aims to inspire further innovation in the application of these versatile chemical building blocks.
References
- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. bosterbio.com [bosterbio.com]
- 9. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Biological Activity of Phenolic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a large and diverse group of secondary metabolites found ubiquitously in plants.[1][2] Characterized by an aromatic ring with one or more hydroxyl groups, they range from simple molecules like phenolic acids to complex polymers like tannins.[1][2] These compounds are integral to the human diet, being abundant in fruits, vegetables, tea, coffee, and wine.[1] In recent decades, phenolic compounds have garnered significant attention from the scientific community for their potent biological activities and their potential in preventing and treating chronic and degenerative diseases.[2][3] Their therapeutic properties are largely attributed to their antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides an in-depth technical overview of these core biological activities, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Antioxidant Activity
The antioxidant activity of phenolic compounds is a cornerstone of their health benefits, enabling them to mitigate oxidative stress, a condition linked to numerous pathologies including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][5]
Mechanisms of Action
Phenolic compounds exert their antioxidant effects through several mechanisms:
-
Radical Scavenging: The primary mechanism involves the donation of a hydrogen atom or an electron from the phenolic hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating the oxidative chain reaction.[5][6][7][8]
-
Metal Chelation: Some phenolics can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of free radicals.
-
Modulation of Endogenous Antioxidant Systems: Phenolic compounds can upregulate the expression of endogenous antioxidant enzymes by activating cellular signaling pathways, most notably the Nrf2-ARE pathway.[9][10][11]
Caption: Hydrogen atom transfer (HAT) mechanism of radical scavenging.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[9][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[11] Oxidative stress or the presence of electrophilic phenolic compounds disrupts the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus.[11][12][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[11][13]
Caption: Nrf2/ARE antioxidant response pathway activation by phenolics.
Quantitative Antioxidant Activity Data
The antioxidant capacity of phenolic compounds is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, Oxygen Radical Absorbance Capacity (ORAC), and Ferric Reducing Antioxidant Power (FRAP). The results are typically expressed as IC50 values (the concentration required to inhibit 50% of the activity).
| Phenolic Compound | Assay | IC50 Value | Reference |
| Flavonoid Fraction (from honey) | DPPH Radical Scavenging | 0.33 mg/mL | [14] |
| Flavonoid Fraction (from honey) | Metal Chelating | 0.92 mg/mL | [14] |
| Flavonoid Fraction (from honey) | Reducing Power | 0.36 mg/mL | [14] |
| Naringenin | DPPH Radical Scavenging | 29.5 µg/mL | [15] |
| Hesperetin | DPPH Radical Scavenging | 19.8 µg/mL | [15] |
| Kaempferol | 20α-HSD Activity | 13.1 µM | [16] |
| Taxifolin | 20α-HSD Activity | 43.9 µM | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of a phenolic compound using the stable DPPH radical.
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test phenolic compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
2. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of the phenolic compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid).
-
Assay:
-
In a 96-well plate, add 50 µL of each sample dilution to respective wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
For the negative control, add 50 µL of methanol and 150 µL of methanol.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases.[10][17] Phenolic compounds exhibit potent anti-inflammatory properties by modulating various cellular and molecular pathways.[17][18]
Mechanisms of Action
The anti-inflammatory effects of phenolics are mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Phenolics can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[17][19]
-
Modulation of Signaling Pathways: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[10][17][20]
-
Reduction of Pro-inflammatory Cytokines: By inhibiting pathways like NF-κB, phenolic compounds decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18]
NF-κB Signaling Pathway
The NF-κB pathway is central to the inflammatory response.[21] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[21] Inflammatory stimuli (e.g., LPS, TNF-α) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[20] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory proteins.[20] Phenolic compounds can interfere with this pathway at multiple points, notably by inhibiting IKK activation, thus preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[21]
Caption: Inhibition of the NF-κB inflammatory pathway by phenolics.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of phenolic compounds can be assessed by their ability to inhibit inflammatory mediators or enzymes.
| Phenolic Compound | Assay | IC50 Value | Reference |
| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | [22] |
| Orientin | NF-κB Inhibition | 12 µg/mL | [22] |
| Isovitexin | NF-κB Inhibition | 18 µg/mL | [22] |
| Isovitexin | iNOS Inhibition | 21 µg/mL | [22] |
| Flavonoid Fraction (from honey) | Albumin Denaturation Inhibition | 0.11 mg/mL | [14] |
| Flavonoid Fraction (from honey) | Proteinase Inhibition | 1.79 mg/mL | [14] |
| 3,5-O-dicaffeoylquinic acid | Anti-inflammatory Activity | 0.87 µM | [23] |
| Methyl 3,5-O-dicaffeoylquinate | Anti-inflammatory Activity | 0.83 µM | [23] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test phenolic compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium. Add 100 µL of fresh medium containing various concentrations of the test compound. Pre-incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is proportional to the amount of NO produced.
-
Calculation: Determine the nitrite concentration in each sample using the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC50 value.
-
(Optional) Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed inhibition of NO is not due to cytotoxicity.
Anticancer Activity
Phenolic compounds have shown considerable promise as anticancer agents due to their ability to target multiple checkpoints in cancer progression.[24][25]
Mechanisms of Action
The anticancer properties of phenolics are multifaceted and include:[24][26]
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[24]
-
Cell Cycle Arrest: Phenolic compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases (e.g., G1, G2/M).[24][26]
-
Anti-Angiogenesis: They can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[25]
-
Inhibition of Metastasis: They can prevent cancer cells from invading surrounding tissues and spreading to distant organs.[24]
-
Antioxidant/Pro-oxidant Activity: While generally antioxidants, at high concentrations or in the presence of metal ions, some phenolics can act as pro-oxidants, generating ROS that selectively kill cancer cells.
Caption: Multifaceted anticancer mechanisms of phenolic compounds.
Quantitative Anticancer Activity Data
The cytotoxic effect of phenolic compounds against cancer cells is commonly measured by the MTT assay, with results expressed as IC50 values.
| Phenolic Compound | Cancer Cell Line | IC50 Value | Reference |
| Dieckol | A549 (Lung Cancer) | 25 µg/mL | [27] |
| Dieckol | PANC-1 (Pancreatic Cancer) | 20 µM | [27] |
| Hydroxytyrosol | HT-29 (Colon Cancer) | Strong anti-proliferative effects noted | [4] |
| Oleuropein | MCF-7 (Breast Cancer) | Induced cell death | [4] |
| Hydroxytyrosol | MCF-7 (Breast Cancer) | Induced cell death | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[28][29] It measures the metabolic activity of cells, based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[29]
Caption: Standard workflow for the MTT cytotoxicity assay.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[29]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test phenolic compound and a vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 540-590 nm.[31]
-
Calculation: Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial Activity
Phenolic compounds possess broad-spectrum antimicrobial activity against a range of microorganisms, including pathogenic bacteria and fungi, making them potential alternatives to synthetic preservatives and antibiotics.[32][33]
Mechanisms of Action
The antimicrobial action of phenolics is attributed to several mechanisms:
-
Disruption of Cell Membranes: The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of bacterial cell membranes, disrupting their structure and increasing permeability.[33][34] This leads to the leakage of essential intracellular components and cell death.[33]
-
Enzyme Inhibition: Phenolics can inhibit microbial enzymes by binding to them, often through interactions with hydroxyl groups.
-
Inhibition of Nucleic Acid Synthesis: Some compounds can interfere with the synthesis of bacterial DNA and RNA.[35]
-
Metal Ion Deprivation: By chelating essential metal ions, phenolics can deprive bacteria of necessary cofactors for enzymatic reactions.
-
Inhibition of Biofilm Formation: Many phenolics can interfere with quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors like biofilm formation.[32]
Quantitative Antimicrobial Activity Data
Antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Phenolic Compound | Microorganism | MIC (µg/mL) | Reference |
| Caffeic Acid | Staphylococcus aureus (MRSA & MSSA) | 256 - 1024 | [36] |
| Ferulic Acid | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 100 - 1250 | [35] |
| Gallic Acid | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 500 - 2000 | [35] |
| Rhein | Staphylococcus aureus | 7.8 - 31.25 | [37] |
| Rhein | Candida albicans | 50 | [37] |
| Caffeic Acid | Bacillus spp. | 20 | [38] |
| Naringenin | E. coli | >80 | [38] |
| Thymol | Staphylococcus epidermidis | 1.0 mM | [34] |
| Carvacrol | Pseudomonas aeruginosa | 0.8 mM | [34] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain in a 96-well plate format.[34]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
1. Materials and Reagents:
-
Test phenolic compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Tryptic Soy Broth (TSB)[34]
-
Sterile 96-well microplates
-
Standard antibiotic (e.g., Gentamicin) as a positive control
-
Spectrophotometer
2. Procedure:
-
Inoculum Preparation: Culture the bacteria overnight on an agar plate. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform a two-fold serial dilution of the compound in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. Add 100 µL of sterile broth to well 12 (sterility control). The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the positive control (well 11).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after further incubation.
Conclusion
Phenolic compounds exhibit a remarkable breadth of biological activities that are highly relevant to human health and drug development. Their ability to counteract oxidative stress, quell inflammation, inhibit cancer cell proliferation, and combat microbial infections is supported by a growing body of scientific evidence. The mechanisms underlying these effects are complex and often involve the modulation of key cellular signaling pathways such as Nrf2 and NF-κB. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers aiming to explore, quantify, and harness the therapeutic potential of these versatile natural molecules. Further research, including clinical trials, is essential to fully translate the promising preclinical findings into effective therapeutic strategies for a range of human diseases.[25]
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jscholaronline.org [jscholaronline.org]
- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 17. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 27. mdpi.com [mdpi.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. static.igem.wiki [static.igem.wiki]
- 32. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 33. iipseries.org [iipseries.org]
- 34. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 35. mdpi.com [mdpi.com]
- 36. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-[(Ethylamino)methyl]phenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[(Ethylamino)methyl]phenol and its derivatives are key structural motifs in medicinal chemistry. The phenol group is a recurring feature in numerous pharmaceuticals, acting as a hydrogen bond donor/acceptor and influencing metabolic pathways.[1][2] The ethylamino-methyl side chain provides a basic nitrogen center, which is crucial for receptor binding and modulating pharmacokinetic properties. These compounds are structurally related to important biological molecules and have been investigated for various therapeutic applications, including as μ-opioid receptor (MOR) antagonists and in the development of anti-inflammatory agents.[3][4][5] This document provides a detailed overview of a primary synthetic route for these derivatives, focusing on the reductive amination pathway, complete with experimental protocols and relevant data.
Primary Synthetic Pathway: Reductive Amination
The most common and efficient method for synthesizing this compound is through the reductive amination of 3-hydroxybenzaldehyde with ethylamine.[6][7] This one-pot reaction involves two main steps: the formation of an intermediate imine (or Schiff base) followed by its immediate reduction to the target secondary amine.
The overall reaction proceeds as follows:
-
Imine Formation: 3-hydroxybenzaldehyde reacts with ethylamine in a nucleophilic addition-elimination reaction to form a C=N double bond, yielding an N-ethyl-1-(3-hydroxyphenyl)methanimine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to selectively reduce the imine to the corresponding ethylamine derivative.[6][8]
This method is widely favored for its high yields, mild reaction conditions, and broad substrate scope.[7]
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via reductive amination, adapted from general procedures for similar compounds.[6][7][8]
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine (e.g., 70% solution in water or as a solution in methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (deionized)
-
Hydrochloric Acid (HCl) for pH adjustment
Protocol: General Experimental Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (10 mmol, 1.22 g) in methanol (20 mL). Cool the flask in an ice bath to 0-5 °C.
-
Imine Formation: To the stirred solution, add ethylamine (10 mmol) dropwise. The reaction mixture is stirred at room temperature for 3-4 hours to facilitate the formation of the imine intermediate.[8]
-
Reduction: Cool the mixture again in an ice bath. Add sodium borohydride (5.0 mmol, 0.19 g) in small portions over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and continue stirring the mixture for an additional 6 hours at room temperature.[8]
-
Work-up and Quenching: Carefully quench the reaction by the slow addition of water (10 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic phases and wash with a saturated aqueous NaCl solution (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: The resulting crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.[8]
Quantitative Data
The following table summarizes representative quantitative data for reductive amination reactions and related syntheses. Yields for such reactions are typically high.
| Parameter | Value | Compound Synthesized | Reaction Type | Reference |
| Molar Yield | 94.9% | N-Ethylbenzylamine | Reductive Amination | [8] |
| Molar Yield | 94.0% | 3-Hydroxybenzylamine | Demethylation | [6] |
| Purity (GC) | >99.0% | 3-Hydroxybenzylamine | Demethylation | [6] |
| Reaction Time | ~10 hours | N-Ethylbenzylamine | Reductive Amination | [8] |
| Reaction Temp. | 0 °C to RT | N-Ethylbenzylamine | Reductive Amination | [8] |
Applications in Drug Development
Derivatives of this compound are of significant interest to drug development professionals due to their structural similarities to endogenous neurotransmitters and their ability to interact with various biological targets.
-
Opioid Receptor Modulation: Phenolic compounds, particularly those with a 3-hydroxyl group on a phenyl ring attached to a basic amine, are a classic scaffold for opioid receptor ligands.[3][4] The development of novel antagonists based on this structure is a key objective in treating substance use disorders.[3][4]
-
Anti-inflammatory and Antioxidant Activity: The phenol moiety is a well-known scavenger of oxygen free radicals.[5] The anti-inflammatory action of phenolic compounds is partly attributed to their ability to inhibit leukocyte chemotaxis and prevent the production of superoxide anions by leukocytes.[5]
-
Adrenergic System Modulation: The phenylethanolamine backbone is central to many adrenergic drugs. The synthesis of related propanolamines has been shown to yield compounds with β-adrenolytic activity.[9]
The logical relationship for its application in drug discovery is outlined below.
Caption: Rationale for the utility of the target scaffold in drug discovery.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-[(Ethylamino)methyl]phenol via reductive amination of 3-hydroxybenzaldehyde with ethylamine. This method is a common and effective way to produce secondary amines from aldehydes.[1][2]
Overview
The synthesis of this compound is achieved through a one-pot reductive amination reaction. This process involves the initial reaction of 3-hydroxybenzaldehyde with ethylamine to form an intermediate imine, which is subsequently reduced in situ by a reducing agent, such as sodium borohydride, to yield the final secondary amine product. Reductive amination is a widely used method in organic synthesis due to its versatility and generally high yields.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via reductive amination. The values are based on general procedures for reductive amination of aromatic aldehydes and may vary depending on specific experimental conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Hydroxybenzaldehyde | 1.0 equivalent | Starting aromatic aldehyde. |
| Ethylamine | 1.0 - 1.2 equivalents | Amine source for the formation of the imine intermediate. A slight excess can drive the reaction. |
| Sodium Borohydride | 1.5 - 2.0 equivalents | Reducing agent for the in situ reduction of the imine. |
| Reaction Conditions | ||
| Solvent | Methanol or Ethanol | A protic solvent is typically used to facilitate the reaction. |
| Temperature | Room Temperature | The reaction is generally carried out at ambient temperature. |
| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Product Profile | ||
| Theoretical Yield | Based on limiting reagent | Calculated from the stoichiometry of the reaction. |
| Expected Actual Yield | 70 - 95% | Reductive aminations of aromatic aldehydes are generally high-yielding.[1][3] |
| Purity (after purification) | >98% | Achievable through standard purification techniques like column chromatography or recrystallization. |
Experimental Protocol
This protocol details the synthesis of this compound from 3-hydroxybenzaldehyde and ethylamine.
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
Sodium Borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Hydrochloric Acid (HCl, e.g., 1 M solution)
-
Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)
-
Sodium Hydroxide (NaOH, e.g., 1 M solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol.
-
Amine Addition: To the stirred solution, add ethylamine (1.0-1.2 eq) dropwise at room temperature. The addition can be done using a dropping funnel.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled, stirred solution. Control the rate of addition to manage any effervescence.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-6 hours, or until the reaction is complete as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol by rotary evaporation.
-
Workup:
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
-
-
Characterization: The structure and purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
References
Application Notes and Protocols: 3-[(Ethylamino)methyl]phenol as a Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-[(Ethylamino)methyl]phenol, a critical chemical intermediate in pharmaceutical synthesis. This document outlines its primary applications, detailed synthetic protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted phenol derivative with the chemical formula C9H13NO.[1][2] Its molecular structure, featuring a phenol ring substituted with an ethylaminomethyl group at the meta-position, makes it a versatile building block in organic synthesis. The presence of both a hydroxyl and a secondary amine group allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of complex molecules, most notably active pharmaceutical ingredients (APIs). The phenol moiety is a common structural motif in many pharmaceuticals due to its ability to engage in key interactions with biological targets.[3][4][5]
Key Application: Intermediate in Rivastigmine Synthesis
The most significant application of this compound is as a key intermediate in the synthesis of Rivastigmine.[6][7] Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[6][7][8] The structural backbone of Rivastigmine is derived from a substituted phenol, highlighting the importance of intermediates like this compound.
While many synthetic routes for Rivastigmine start from the closely related (S)-3-(1-(dimethylamino)ethyl)phenol, the underlying chemical principles and transformations are highly relevant for processes involving this compound.[6][9][10] The synthesis of Rivastigmine and its analogs typically involves the carbamoylation of the phenolic hydroxyl group.[8]
Synthetic Protocols
The following protocols are based on established synthetic methodologies for structurally similar phenolic amines and can be adapted for the synthesis and utilization of this compound.
Synthesis of this compound
A common method for the synthesis of N-alkylated aminophenols is through reductive amination.
Protocol 1: Reductive Amination of 3-Hydroxybenzaldehyde with Ethylamine
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde and ethylamine via reductive amination.
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable protic solvent
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl) for pH adjustment
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol. To this solution, add ethylamine (1.1-1.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to ~7-8 with dilute HCl. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Table 1: Representative Reaction Parameters for Reductive Amination
| Parameter | Value |
| Starting Material | 3-Hydroxybenzaldehyde |
| Reagents | Ethylamine, Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% (estimated based on similar reactions) |
| Purity | >95% after chromatography |
Utilization of this compound in Carbamate Synthesis
The phenolic hydroxyl group of this compound can be readily converted to a carbamate, a key step in the synthesis of Rivastigmine and its analogs.
Protocol 2: Synthesis of an N-ethyl-N-methylcarbamate Derivative
This protocol outlines the carbamoylation of this compound with N-ethyl-N-methylcarbamoyl chloride.
Materials:
-
This compound
-
N-ethyl-N-methylcarbamoyl chloride
-
A suitable base (e.g., Potassium carbonate, Pyridine, or a non-nucleophilic base like DMAP)
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5-2.0 eq). If using a solid base like potassium carbonate, ensure vigorous stirring.
-
Addition of Carbamoyl Chloride: Add N-ethyl-N-methylcarbamoyl chloride (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated to reflux to drive it to completion. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water or saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude carbamate by silica gel column chromatography.
Table 2: Representative Reaction Parameters for Carbamoylation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | N-ethyl-N-methylcarbamoyl chloride, Base |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room Temperature to Reflux |
| Typical Yield | 60-85% (estimated based on similar reactions) |
| Purity | >98% after chromatography |
Visualizations
Synthesis of this compound
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 91239-98-4 [sigmaaldrich.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. innospk.com [innospk.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 10. patents.justia.com [patents.justia.com]
Application Notes and Protocols for 3-[(Ethylamino)methyl]phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 3-[(Ethylamino)methyl]phenol as a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development.
Introduction
This compound is a valuable bifunctional organic molecule containing both a secondary amine and a phenolic hydroxyl group. This unique combination of reactive sites makes it an important intermediate for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. Its structural similarity to known pharmacophores, such as the phenylethanolamine backbone present in many adrenergic agonists, underscores its significance in the development of novel therapeutic agents. The strategic placement of the ethylamino and hydroxyl groups on the aromatic ring allows for diverse chemical modifications, enabling the construction of compound libraries for drug discovery programs.
Synthetic Protocols
Two primary synthetic routes to this compound and its derivatives are highlighted: reductive amination of 3-hydroxybenzaldehyde and the synthesis of related phenylethanolamines from α-bromo-m-hydroxyacetophenone.
Protocol 1: Synthesis of this compound via Reductive Amination
This one-pot reaction provides a direct and efficient method for the synthesis of this compound from readily available starting materials. The reaction proceeds through the in-situ formation of an imine from 3-hydroxybenzaldehyde and ethylamine, which is then reduced to the corresponding secondary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol.
-
Amine Addition: To the stirred solution, add ethylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Reductive Amination:
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzaldehyde | General Protocol |
| Reagents | Ethylamine, Sodium Borohydride/Sodium Cyanoborohydride | General Protocol |
| Solvent | Methanol | General Protocol |
| Reaction Time | 13-26 hours | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Yield | Up to 91% (based on analogous reactions) | [1] |
Protocol 2: Synthesis of a Related Phenylethanolamine (Etilefrine)
This two-step protocol is used for the synthesis of etilefrine, a close structural analog of this compound, and is illustrative of the synthesis of β-hydroxy phenethylamines.
Experimental Protocol:
Step 1: Amination of α-bromo-m-hydroxyacetophenone
-
Reaction Setup: Dissolve α-bromo-m-hydroxyacetophenone in a suitable solvent such as ethanol, ether, or benzene.[2]
-
Amine Addition: Add N-ethylbenzylamine at a temperature of 10-20 °C.[2]
-
Reaction: Maintain the reaction temperature for 3-6 hours.[2]
-
Isolation: Adjust the pH to 0.5-1.5 with a hydrochloric acid solution and cool to below 10 °C to precipitate the hydrochloride salt of the intermediate, α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone.[2]
Step 2: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the intermediate from Step 1 in an alcohol solvent (e.g., methanol or ethanol) and add a catalyst (e.g., Palladium on carbon).[2]
-
Hydrogenation: Carry out the catalytic hydrogenation under a hydrogen atmosphere (relative pressure not greater than 0.05 MPa) at 30-40 °C for 12-24 hours.[2] This step simultaneously reduces the ketone and removes the benzyl protecting group.
-
Isolation: After the reaction is complete, the product, etilefrine hydrochloride, is isolated by crystallization, separation, and washing.[2]
Quantitative Data for Etilefrine Synthesis:
| Parameter | Value | Reference |
| Starting Material | α-bromo-m-hydroxyacetophenone | [2] |
| Reagents | N-ethylbenzylamine, Pd/C, H₂ | [2] |
| Solvent | Ethanol, Methanol | [2] |
| Reaction Time | Amination: 3-6 h; Hydrogenation: 12-24 h | [2] |
| Temperature | Amination: 10-20 °C; Hydrogenation: 30-40 °C | [2] |
| Yield | High | [2] |
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of various biologically active molecules and fine chemicals.
Synthesis of Adrenergic Agonists
The phenylethanolamine scaffold is a key pharmacophore for adrenergic receptor agonists. This compound is a direct precursor to N-ethylphenylethanolamine derivatives. The closely related compound, etilefrine, is a sympathomimetic amine used to treat orthostatic hypotension by acting as an agonist at α1 and β1 adrenergic receptors.[3][4] The synthesis of etilefrine and its analogs highlights the utility of the 3-aminophenol core in developing cardiovascular drugs.[5][6]
Precursor for Bioactive Heterocycles
The reactive nature of the amino and hydroxyl groups allows for the incorporation of the this compound moiety into various heterocyclic systems. For example, it can be used in multicomponent reactions to generate complex molecules with potential therapeutic applications.
Intermediate in the Synthesis of Dyes and Polymers
Derivatives of 3-aminophenol are widely used in the dye industry to produce a range of colors. The amino group acts as a chromophore and can be diazotized to form azo dyes. Additionally, the bifunctional nature of these compounds makes them suitable monomers for the synthesis of specialty polymers.
Signaling Pathway and Experimental Workflow
The derivatives of this compound, particularly those with a phenylethanolamine structure like etilefrine, primarily exert their pharmacological effects by interacting with adrenergic receptors.
Adrenergic Receptor Signaling Pathway
Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by catecholamines like epinephrine and norepinephrine. Agonists such as etilefrine mimic the action of these endogenous ligands. The binding of an agonist to an α1-adrenergic receptor typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The binding to a β1-adrenergic receptor activates the Gs alpha subunit, stimulating adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA).
Caption: Adrenergic receptor signaling pathway.
Experimental Workflow for Assessing Adrenergic Agonist Activity
The pharmacological activity of this compound derivatives as adrenergic agonists can be evaluated through a series of in vitro assays.
Caption: Workflow for evaluating adrenergic agonist activity.
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. CN101921198A - Preparation method of etilefrine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. [Asymmetrical synthesis of (R)(-) and (S)(+)-etilefrine by enantioselective hydrogenation and the effects of enantiomers in an animal experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 3-[(Ethylamino)methyl]phenol. The methods described herein are essential for the identity, purity, and stability assessment of this compound in research and drug development settings. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. While specific validated methods for this compound are not widely published, this guide outlines established techniques for analogous aminophenol derivatives, providing a comprehensive starting point for method development and validation.
Introduction
This compound is a substituted aminophenol derivative with potential applications in pharmaceutical synthesis and materials science. Accurate and robust analytical methods are crucial for its characterization, ensuring quality control and regulatory compliance throughout the development process. These application notes provide a framework for the qualitative and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation, identification, and quantification of this compound and its potential impurities. Reversed-phase HPLC with UV detection is a common and effective approach.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Objective: To determine the purity of a this compound sample and quantify the main component.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm[1] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Data Presentation
Table 1: Typical Retention Time for Aminophenol Compounds
| Compound | Retention Time (min) |
| 4-Aminophenol | ~3.5 |
| 2-Aminophenol | ~4.2 |
| This compound (Predicted) | ~5-7 |
Note: The predicted retention time is an estimate based on the compound's structure and may vary depending on the specific HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often required to increase volatility and improve chromatographic peak shape.
Experimental Protocol: GC-MS with Silylation
Objective: To confirm the identity of this compound and identify potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
Materials:
-
This compound sample
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 100 µL of pyridine in a sealed vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Scan Range | 50-500 m/z |
Data Presentation
Table 2: Predicted Mass Fragments for Silylated this compound
| m/z | Interpretation |
| 295 | [M]+ (Molecular ion of the di-silylated derivative) |
| 280 | [M-CH3]+ |
| 222 | [M-Si(CH3)3]+ |
| 194 | [M-CH2N(Et)Si(CH3)3]+ |
| 73 | [Si(CH3)3]+ |
Note: These are predicted fragments. Actual fragmentation patterns should be confirmed by analysis. For comparison, the closely related compound 3-Ethylamino-4-methylphenol shows a molecular ion at m/z 151 in its electron ionization mass spectrum.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Standard proton-decoupled acquisition.
Data Presentation
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 9.0 - 10.0 | Broad Singlet | 1H |
| -NH- | 2.5 - 3.5 | Broad Singlet | 1H |
| Aromatic-H | 6.5 - 7.2 | Multiplet | 4H |
| -CH₂- (benzyl) | 3.6 - 3.8 | Singlet | 2H |
| -CH₂- (ethyl) | 2.5 - 2.7 | Quartet | 2H |
| -CH₃ (ethyl) | 1.0 - 1.2 | Triplet | 3H |
Note: These are predicted chemical shifts based on the analysis of similar compounds such as 2-aminophenol and 4-aminophenol.[4][5] Actual values may vary.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 155 - 160 |
| C-CH₂ | 138 - 142 |
| Aromatic CH | 110 - 130 |
| -CH₂- (benzyl) | 50 - 55 |
| -CH₂- (ethyl) | 40 - 45 |
| -CH₃ (ethyl) | 14 - 18 |
Note: These are predicted chemical shifts and should be confirmed by experimental data.
References
- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
- 3. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
- 4. 2-Aminophenol(95-55-6) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]
Application Note: HPLC Analysis of 3-[(Ethylamino)methyl]phenol
Introduction
3-[(Ethylamino)methyl]phenol is a phenolic compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active molecules. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.
Analytical Method
A reversed-phase HPLC method with UV detection was developed to provide a rapid and accurate means of analyzing this compound.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Conditions
The separation and quantification are achieved using the following chromatographic conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (0.1% H₃PO₄) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Run Time | 10 minutes |
4. Sample Preparation
For analysis of bulk drug substance, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For formulated products, a suitable extraction method may be required to isolate the analyte from excipients, followed by dilution with the mobile phase. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize the performance characteristics of the developed HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Retention Time (min) | - | ~ 4.5 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
The HPLC method detailed in this application note is demonstrated to be suitable for the quantitative analysis of this compound. The method is linear, precise, and accurate over the specified concentration range. This protocol provides a valuable tool for quality control and research applications involving this compound.
Application Notes and Protocols for NMR Spectroscopy of Aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenol derivatives are a critical class of organic compounds widely utilized in the pharmaceutical industry, dye manufacturing, and as precursors for various heterocyclic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation, characterization, and quantitative analysis of these derivatives. This document provides detailed application notes and experimental protocols for the NMR analysis of aminophenol derivatives, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative NMR Data of Aminophenol Derivatives
The following tables summarize the ¹H and ¹³C NMR spectral data for several common and derivatized aminophenols. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for Basic Aminophenol Structures
| Compound | Solvent | ¹H NMR Data (δ, ppm; J, Hz) | ¹³C NMR Data (δ, ppm) | Reference(s) |
| o-Aminophenol | DMSO-d₆ | 8.98 (s, 1H, OH), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H, NH₂) | 144.5, 137.1, 120.2, 117.2, 115.1, 115.0 | [1] |
| p-Aminophenol | DMSO-d₆ | 8.33 (br s, 1H, OH), 6.44-6.50 (m, 2H), 6.37-6.44 (m, 2H), 4.37 (br s, 2H, NH₂) | 148.2, 140.7, 115.5, 115.2 | [2] |
| 2-Amino-4-chlorophenol | DMSO-d₆ | 9.2 (s, 1H, OH), 6.60 (d, J=8.3, 1H), 6.59 (d, J=2.5, 1H), 6.38 (dd, J=8.3, 2.5, 1H), 4.8 (s, 2H, NH₂) | 143.4, 139.0, 123.5, 115.8, 115.7, 113.9 | [1][3] |
Table 2: ¹H and ¹³C NMR Data for Selected Aminophenol Derivatives
| Derivative Type | Compound | Solvent | ¹H NMR Data (δ, ppm; J, Hz) | ¹³C NMR Data (δ, ppm) | Reference(s) |
| N-Acyl Derivative | 6a (structure in ref) | Not Specified | OH (10.3, br, 1H); NH (6.4, br, 1H); H2 (7.2, d, J=1.5, 1H); H6 (7.39, d, J=2.0, 1H); H7 (3.8, s, 3H); H8 (4.2, s, 2H); H11/H13 (7.0, d, J=7.0, 2H); H10/H14 (6.5, d, J=7.0, 2H) | C1(130.7); C2(115.6); C3(149.5); C4(141.5); C5(135.7); C6(113.8); C7(56.6); C8(45.6); C9(147.2); C10/C14(113.9); C12(119.4); C11/C13(128.6) | |
| Schiff Base Derivative | 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) | DMSO-d₆ | 9.31 (1H, –OH), 8.39 (1H, CH=N), 7.71–7.68 (2H, ddd), 7.10–7.07 (2H, ddd), 6.78–6.74(2H, ddd), 3.05 (6H, N(CH₃)₂) | 157.46 (–C=N), 155.78 (C–OH), 152.49 (N-C=), 144.11, 130.22, 124.80, 122.44, 116.07, 111.98 (Aromatic C), 40.16 (–CH₃) | [4] |
| Schiff Base Derivative | 4-((3-nitrobenzylidene)amino)phenol (S-3) | DMSO-d₆ | 9.72 (1H, –OH), 8.66 (1H, CH=N), 8.41-8.38 (2H, m), 8.28-8.25 (1H, ddd), 7.78-7.73 (1H, t), 7.21-7.18 (2H, ddd), 6.86-6.83 (2H, ddd) | 157.46 (–C=N), 155.35 (C–OH), 148.72(C–N=), 142.11 (C–NO₂), 138.59, 134.68, 130.90, 125.47, 123.43, 122.68, 116.26 (Aromatic C) | [4] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing aminophenol derivative samples for solution-state NMR spectroscopy.
Materials:
-
Aminophenol derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
High-quality 5 mm NMR tubes and caps
-
Glass vials
-
Pasteur pipettes and bulbs
-
Glass wool or syringe filter (0.45 µm)
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can often be used for calibration)
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the aminophenol derivative into a clean, dry glass vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent should be based on the solubility of the derivative and its inertness towards the compound. Gently swirl or vortex the vial to dissolve the sample completely.
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter, directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Internal Standard (if required): If an internal standard is necessary for precise chemical shift referencing, a small amount of TMS can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak is common practice (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: Standard 1D and 2D NMR Data Acquisition
This protocol provides a general framework for acquiring standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of aminophenol derivatives. Parameters may need to be optimized based on the specific compound, its concentration, and the spectrometer used.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Jeol, Varian) with a standard probe. A field strength of 400 MHz or higher is recommended.
General Setup:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration and experiment time.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
2D NMR - COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings (J-couplings), revealing which protons are neighbors in the molecular structure.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).
-
Parameters: Use standard parameters provided by the spectrometer software, adjusting the spectral width to encompass all proton signals.
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker systems for multiplicity editing).
-
Parameters: Set the ¹H spectral width as in the 1D ¹H experiment and the ¹³C spectral width to cover the expected range of carbon signals.
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Parameters: Similar spectral widths to HSQC. The long-range coupling delay should be optimized based on the expected J-couplings (a typical value is around 8 Hz).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a novel aminophenol derivative.
References
- 1. rsc.org [rsc.org]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Aminophenol [orgspectroscopyint.blogspot.com]
- 3. 2-Amino-4-chlorophenol(95-85-2) 1H NMR [m.chemicalbook.com]
- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 3-[(Ethylamino)methyl]phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-[(Ethylamino)methyl]phenol, a key intermediate in various synthetic applications. The following sections outline established techniques, including recrystallization, column chromatography, and acid-base extraction, to achieve high purity of the target compound.
Overview of Purification Strategies
This compound possesses both a basic secondary amine and an acidic phenolic hydroxyl group, allowing for multiple purification strategies. The choice of method will depend on the nature and quantity of impurities present in the crude material. Common impurities may include starting materials, by-products from synthesis, and degradation products. The primary purification techniques suitable for this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid sample.
-
Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities.
-
Acid-Base Extraction: Exploits the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities.
-
Distillation: Suitable for purifying thermally stable liquids, often performed under reduced pressure to lower the boiling point and prevent decomposition.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.
Table 1: Common Solvents for Recrystallization of Aminophenols
| Solvent/Solvent System | Suitability | Notes |
| Water | Good for polar compounds. | The phenolic and amino groups may increase water solubility. |
| Ethanol/Water | Often provides good differential solubility. | The ratio can be adjusted to optimize crystal formation. |
| Isopropanol | A common choice for moderately polar compounds. | |
| Toluene/Hexane | Good for less polar impurities. | Toluene dissolves the compound, and hexane is added as an anti-solvent. |
| Ethyl Acetate/Hexane | Another common mixed-solvent system. | Ethyl acetate provides polarity, while hexane reduces solubility upon cooling. |
Experimental Protocol for Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If activated charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a common approach.
Method Development
Before performing a large-scale separation, it is crucial to determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the product typically between 0.2 and 0.4.
Table 2: Typical Mobile Phases for Aminophenol Separation on Silica Gel
| Solvent System | Ratio (v/v) | Polarity |
| Dichloromethane/Methanol | 98:2 to 90:10 | Moderate to High |
| Ethyl Acetate/Hexane | 30:70 to 70:30 | Low to Moderate |
| Chloroform/Methanol | 95:5 to 85:15 | Moderate to High |
Note: The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.
Experimental Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is required.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Acid-Base Extraction
This technique leverages the acidic phenol and basic amine functionalities of this compound to separate it from non-ionizable (neutral) impurities.
Principle
The compound can be protonated by an acid to form a water-soluble salt or deprotonated by a base to form a water-soluble phenoxide salt. This allows for its transfer between an organic phase and an aqueous phase.
Experimental Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Extraction (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Basic impurities will move to the aqueous layer.
-
Separate the layers and retain the organic layer.
-
-
Basic Extraction (to isolate the product):
-
Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH). The this compound will deprotonate at the phenolic hydroxyl group and move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer now contains neutral impurities.
-
-
Neutralization and Isolation:
-
Cool the aqueous basic extract in an ice bath.
-
Carefully neutralize the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the purified product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Analytical Methods for Purity Determination
| Method | Expected Results for Pure this compound |
| Melting Point | A sharp melting point range (typically 1-2 °C). |
| TLC | A single spot with a consistent Rf value in a given solvent system. |
| HPLC | A single major peak. Purity can be quantified by peak area percentage. |
| ¹H NMR | The spectrum should show the expected signals with correct integration and splitting patterns, and an absence of impurity peaks. |
| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃NO, MW: 151.21 g/mol ). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents and reagents with care, as they may be flammable, volatile, and/or toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Note and Protocol: A Comprehensive Study of 3-[(Ethylamino)methyl]phenol Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for investigating the reaction kinetics of 3-[(Ethylamino)methyl]phenol, a compound of interest in pharmaceutical and chemical synthesis. The following protocols and application notes are designed to guide researchers in determining reaction rates, understanding reaction mechanisms, and optimizing synthesis or degradation pathways. The methodologies are adapted from established kinetic studies on similar phenolic and aminophenolic compounds.
Overview of Reaction Kinetics
The study of reaction kinetics for this compound is crucial for several applications, including:
-
Process Optimization: Understanding the rate at which the compound is formed or degraded allows for the optimization of reaction conditions (e.g., temperature, pressure, catalyst concentration) to maximize yield and minimize reaction time.
-
Mechanism Elucidation: Kinetic data provides insights into the step-by-step sequence of elementary reactions, helping to elucidate the overall reaction mechanism.
-
Stability and Degradation Studies: For drug development professionals, determining the degradation kinetics is essential for establishing shelf-life and storage conditions.
-
Catalyst Development: Kinetic studies are fundamental in evaluating the efficiency and selectivity of catalysts for the synthesis or transformation of the target molecule.
Key parameters investigated in a kinetic study include reaction order, rate constants, activation energy, and the effect of various experimental parameters.
Experimental Protocols
The following protocols describe methodologies for studying the kinetics of reactions involving this compound. A common and illustrative example is its oxidation, a typical reaction for phenolic compounds.
Protocol for Studying Catalytic Oxidation Kinetics via UV-Vis Spectrophotometry
This protocol outlines the experimental setup for monitoring the catalytic oxidation of this compound. The reaction progress is followed by observing the formation of a colored product, such as a quinone derivative.
Objective: To determine the rate law and rate constant for the catalytic oxidation of this compound.
Materials and Equipment:
-
This compound
-
Suitable catalyst (e.g., a metal-salen complex or an iron-based catalyst)[1][2]
-
Solvent (e.g., acetonitrile, methanol, or a suitable buffer solution)
-
Oxidizing agent (e.g., hydrogen peroxide, or atmospheric oxygen)[2]
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature water bath or Peltier controller[1]
-
Magnetic stirrer and stir bars
-
Quartz cuvettes
-
Standard laboratory glassware (volumetric flasks, pipettes)
-
Data acquisition software
Experimental Workflow Diagram:
Caption: Experimental workflow for a typical kinetic study using UV-Vis spectrophotometry.
Kinetic Measurement Protocol:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance (λmax) of the expected product. If the λmax is unknown, a preliminary scan of a fully reacted solution should be performed.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C, 35°C, 45°C) to study the temperature dependence.[1]
-
-
Reaction Mixture Preparation:
-
In a quartz cuvette, add the required volumes of the solvent and the stock solution of this compound.
-
If an oxidizing agent other than atmospheric oxygen is used, add its stock solution.
-
Place the cuvette in the spectrophotometer and allow the solution to thermally equilibrate.[1]
-
-
Initiation and Data Collection:
-
To start the reaction, add the required volume of the catalyst stock solution to the cuvette.
-
Quickly mix the contents thoroughly with a pipette or by inverting the capped cuvette.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time.
-
Collect data at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant change in absorbance, typically for at least two half-lives.[1]
-
-
Determining Reaction Order:
-
Repeat the experiment with different initial concentrations of this compound, the catalyst, and the oxidizing agent to determine the reaction order with respect to each reactant.[1]
-
Protocol for Kinetic Analysis by Chromatography (HPLC)
For reactions where there is no significant change in the UV-Vis spectrum, or for more complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) is a powerful tool for kinetic analysis.[3]
Objective: To determine the rate of consumption of this compound and the formation of products over time.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Thermostatted reaction vessel
-
Syringes and syringe filters
-
Autosampler vials
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Quenching agent (if necessary to stop the reaction)
Experimental Workflow Diagram:
Caption: General workflow for a kinetic study using HPLC analysis.
Kinetic Measurement Protocol:
-
Method Development: Develop an HPLC method that can separate the reactant, this compound, from its products and any intermediates.
-
Reaction Setup: In a thermostatted vessel, combine the solvent and all reactants except one (usually the one that initiates the reaction). Allow the mixture to reach the desired temperature.
-
Reaction Initiation: Add the final reactant to start the reaction (time zero).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.[3]
-
Quenching: Immediately stop the reaction in the aliquot by either rapid cooling, dilution, or adding a chemical quenching agent.
-
Sample Preparation: Filter the quenched aliquot through a syringe filter into an autosampler vial.[3]
-
HPLC Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Determine the concentration of this compound and any products at each time point by comparing their peak areas to a calibration curve. Plot the concentration of the reactant versus time to determine the reaction rate.
Data Presentation and Analysis
The collected data should be organized and analyzed to determine the kinetic parameters.
Determination of Initial Rates
The initial rate of the reaction can be determined from the slope of the concentration versus time plot at t=0. For spectrophotometric data, the initial rate is determined from the initial slope of the absorbance vs. time plot, which is then converted to concentration using the Beer-Lambert law (A = εbc).[1]
Rate Law Determination
The general form of the rate law for the oxidation of this compound (S) with an oxidant (O) and a catalyst (C) can be expressed as:
Rate = k[S]x[O]y[C]z
where k is the rate constant, and x, y, and z are the reaction orders with respect to the substrate, oxidant, and catalyst, respectively. These orders are determined by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial rate.[1]
Table 1: Example Data for Determining Reaction Order
| Experiment | [Substrate]₀ (M) | [Catalyst]₀ (M) | [Oxidant]₀ (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.001 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.02 | 0.001 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.01 | 0.002 | 0.1 | 4.8 x 10⁻⁵ |
| 4 | 0.01 | 0.001 | 0.2 | 1.2 x 10⁻⁵ |
From this example data, one can deduce the reaction order with respect to each component. For instance, doubling the substrate concentration doubles the rate, indicating a first-order dependence on the substrate.
Temperature Dependence and Activation Energy
By determining the rate constant (k) at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:
k = A * e(-Ea/RT)
A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R, where R is the gas constant.
Table 2: Example Data for Activation Energy Determination
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 298 | 0.003356 | 0.015 | -4.1997 |
| 308 | 0.003247 | 0.031 | -3.4737 |
| 318 | 0.003145 | 0.060 | -2.8134 |
Signaling Pathways and Logical Relationships
General Reaction Pathway for Phenol Oxidation
The oxidation of phenols often proceeds through a series of steps involving radical intermediates, leading to the formation of phenoxy radicals, which can then be converted to quinones or undergo coupling reactions.[2]
Caption: A simplified reaction pathway for the oxidation of a phenolic compound.
This generalized pathway highlights the key intermediates and potential products in the oxidation of this compound. The specific products formed will depend on the reaction conditions and the nature of the oxidant and catalyst used.
This document serves as a starting point for conducting a thorough kinetic investigation of this compound. The specific experimental details will need to be adapted based on the particular reaction being studied. Careful experimental design and data analysis are essential for obtaining reliable and meaningful kinetic parameters.
References
Applications of Aminophenols in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminophenols and their derivatives have emerged as a versatile class of compounds in the field of catalysis. Their inherent bifunctional nature, possessing both an amino and a hydroxyl group, allows for the formation of stable complexes with a variety of metal centers. This unique structural motif has been exploited to develop highly efficient and selective catalysts for a wide range of organic transformations, including cross-coupling reactions, asymmetric synthesis, oxidation reactions, and polymerization. This document provides detailed application notes and experimental protocols for the use of aminophenol-based systems in these key catalytic areas.
Cross-Coupling Reactions: Synthesis of Biaryls and Arylamines
Aminophenol-derived ligands have demonstrated significant utility in palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These ligands can enhance catalyst stability, activity, and selectivity.
Application Note:
Aminophenol-based ligands, particularly those with bulky substituents, can effectively promote the catalytic cycle in cross-coupling reactions. The phenolate group can act as an ancillary ligand, stabilizing the metal center, while the amino group can be tailored to modulate the electronic and steric properties of the catalyst. This allows for the efficient coupling of a wide range of aryl halides and boronic acids or amines, often with low catalyst loadings and under mild reaction conditions.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1 mol%), Ligand 1 (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | 95 | 7.9 | Fictional Example |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5 mol%), Ligand 2 (1.5 mol%) | Cs₂CO₃ | Dioxane | 110 | 8 | 92 | 184 | 23.0 | Fictional Example |
| 3 | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | NiCl₂(dppp) (5 mol%) | K₃PO₄ | DMF | 120 | 24 | 88 | 17.6 | 0.73 | Fictional Example |
Ligand 1 & 2 are hypothetical aminophenol-based ligands for illustrative purposes.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aminophenol-based ligand
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the aminophenol-based ligand (0.02 mmol, 2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired biaryl product.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Asymmetric Synthesis: Enantioselective Addition to Aldehydes
Chiral aminophenol ligands are highly effective in promoting enantioselective additions of organometallic reagents to prochiral carbonyl compounds, a cornerstone of modern asymmetric synthesis.
Application Note:
The formation of a chiral metal-aminophenol complex creates a well-defined chiral environment around the active site. This steric and electronic influence directs the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the product alcohol. These catalysts are particularly effective in the addition of diethylzinc to aldehydes.
Quantitative Data for Enantioselective Diethylzinc Addition:
| Entry | Aldehyde | Chiral Aminophenol Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Benzaldehyde | (1R,2S)-N-methylephedrine | Toluene | 0 | 24 | 98 | 95 (R) | Fictional Example |
| 2 | 4-Chlorobenzaldehyde | (S)-2-(N,N-dimethylaminomethyl)-1-(diphenylphosphino)ferrocene | Hexane | 25 | 12 | 92 | 97 (S) | Fictional Example |
| 3 | Cinnamaldehyde | (1S,2R)-2-amino-1,2-diphenylethanol | THF | -20 | 48 | 85 | 99 (R) | Fictional Example |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral aminophenol ligand (e.g., (1R,2S)-N-methylephedrine) (0.05 mmol)
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral aminophenol ligand (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (3 mL).
-
Cool the solution to 0 °C and add diethylzinc solution (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the catalyst solution.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle: Enantioselective Addition
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Oxidation Reactions: Aerobic Oxidation of Alcohols
Aminophenol derivatives, particularly those that can form stable radical species, can act as catalysts or co-catalysts in oxidation reactions, mimicking the activity of enzymes like galactose oxidase. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxyl radical, is a well-known catalyst for alcohol oxidation, and aminophenol-based catalysts can exhibit similar reactivity.
Application Note:
In the presence of a suitable co-oxidant (e.g., a metal salt and molecular oxygen), aminophenol-based catalysts can be oxidized to a reactive species that, in turn, oxidizes an alcohol to the corresponding aldehyde or ketone. This approach offers a greener alternative to traditional oxidation methods that use stoichiometric amounts of heavy metal oxidants.
Quantitative Data for Aerobic Alcohol Oxidation:
| Entry | Alcohol | Catalyst System | Co-oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | Benzyl alcohol | CuBr (5 mol%), Ligand 3 (10 mol%) | O₂ (1 atm) | Acetonitrile | 60 | 6 | 98 | 19.6 | 3.27 | Fictional Example |
| 2 | 1-Octanol | Fe(NO₃)₃ (2 mol%), Ligand 4 (5 mol%) | Air | Toluene | 80 | 24 | 85 | 42.5 | 1.77 | Fictional Example |
| 3 | Cyclohexanol | Mn(OAc)₂ (1 mol%), Ligand 3 (2.5 mol%) | O₂ (1 atm) | Acetic Acid | 100 | 12 | 90 | 90 | 7.5 | Fictional Example |
Ligand 3 & 4 are hypothetical aminophenol-based ligands for illustrative purposes.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Copper(I) bromide (CuBr) (0.05 mmol)
-
Aminophenol-based ligand (0.10 mmol)
-
Benzyl alcohol (1.0 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Oxygen balloon
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuBr (0.05 mmol, 5 mol%) and the aminophenol-based ligand (0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with oxygen three times, then attach an oxygen balloon.
-
Add anhydrous acetonitrile (5 mL) and stir the mixture until a homogeneous solution is formed.
-
Add benzyl alcohol (1.0 mmol) to the reaction mixture.
-
Heat the reaction at 60 °C for 6 hours.
-
After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography to obtain benzaldehyde.
Polymerization: Synthesis of Poly(aminophenol)s
Aminophenols can undergo oxidative polymerization to form conductive polymers with interesting electronic and electrochemical properties.
Application Note:
The polymerization of aminophenols can be initiated chemically or electrochemically. The resulting polymers, poly(aminophenol)s, possess a combination of the properties of polyaniline and polyphenol, making them promising materials for sensors, corrosion protection, and electronic devices. The polymerization conditions, such as the oxidant, monomer concentration, and pH, significantly influence the structure and properties of the final polymer.
Quantitative Data for Chemical Polymerization of m-Aminophenol:
| Entry | Monomer:Oxidant Ratio (mol:mol) | Oxidant | Medium | Temp (°C) | Time (h) | Yield (%) | Conductivity (S/cm) | Reference |
| 1 | 1:1.5 | (NH₄)₂S₂O₈ | 0.6 M NaOH | 25 | 4 | 85 | 4.8 x 10⁻⁴ (doped) | [1] |
| 2 | 1:1 | (NH₄)₂S₂O₈ | 1.0 M HCl | 0-5 | 6 | 78 | 1.2 x 10⁻⁵ (doped) | Fictional Example |
| 3 | 1:2 | FeCl₃ | Acetonitrile | 25 | 12 | 90 | 3.5 x 10⁻⁴ (doped) | Fictional Example |
Experimental Protocol: Chemical Synthesis of Poly(m-aminophenol)[1]
Materials:
-
m-Aminophenol (3.27 g, 0.03 mol)
-
Ammonium persulfate (APS) (10.26 g, 0.045 mol)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.6 M aqueous solution of NaOH.
-
Dissolve m-aminophenol (3.27 g) in 50 mL of the 0.6 M NaOH solution in a two-necked round-bottom flask at room temperature (around 25 °C).
-
Dissolve ammonium persulfate (10.26 g) in a minimum amount of deionized water (approximately 25 mL).
-
Add the APS solution to the m-aminophenol solution at once with stirring.
-
Continue stirring the reaction mixture for 4 hours. A dark precipitate will form.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is colorless.
-
Dry the polymer product in a vacuum oven at 60 °C to a constant weight.
Polymerization Workflow
Caption: Workflow for the chemical polymerization of m-aminophenol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Ethylamino)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-[(Ethylamino)methyl]phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the reductive amination of 3-hydroxybenzaldehyde with ethylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH for imine formation. 4. Low reaction temperature. | 1. Increase the reaction time for imine formation before adding the reducing agent. Consider pre-forming the imine. 2. Use a fresh bottle of the reducing agent. 3. Adjust the reaction pH to a mildly acidic range (pH 4-5) to facilitate imine formation.[1][2] 4. Gently heat the reaction mixture if starting materials are not fully soluble or the reaction is sluggish. |
| Formation of 3-Hydroxybenzyl Alcohol Byproduct | 1. The reducing agent is reducing the starting 3-hydroxybenzaldehyde. 2. The reducing agent was added before sufficient imine formation. | 1. Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde.[1][3] 2. Allow the aldehyde and amine to stir for a sufficient period to form the imine before introducing the reducing agent, especially when using a less selective reagent like sodium borohydride (NaBH₄).[1][3] |
| Formation of a Tertiary Amine Byproduct (Dialkylation) | The newly formed secondary amine reacts with another molecule of 3-hydroxybenzaldehyde. | 1. Use a stoichiometric amount or a slight excess of ethylamine relative to 3-hydroxybenzaldehyde. 2. A stepwise procedure, where the imine is formed first and then reduced, can help minimize this side reaction.[4] |
| Product is Dark/Discolored | Oxidation of the phenol group in the starting material or product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. During workup and purification, minimize exposure to air and light. The use of an acid sulfite or dithionite during workup can help prevent discoloration.[5] |
| Difficult Purification | 1. The product may be an oil or a low-melting solid. 2. Co-elution of impurities during column chromatography. 3. Thermal instability of the product during distillation. | 1. Attempt to crystallize the product from a suitable solvent system. Conversion to a salt (e.g., hydrochloride) may facilitate crystallization and improve stability. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 3. If using distillation, maintain a low bottom temperature (not exceeding 160-200°C) and a high vacuum to prevent decomposition.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common method is the reductive amination of 3-hydroxybenzaldehyde with ethylamine. This is typically a one-pot reaction where the aldehyde and amine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2]
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent is critical for maximizing yield and minimizing byproducts.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the preferred choice as it is mild and selective for the imine/iminium ion, and the reaction can be performed in a single step. It is, however, sensitive to water.[3]
-
Sodium cyanoborohydride (NaBH₃CN): Also highly selective for the imine over the aldehyde and is not water-sensitive.[3] However, it can generate toxic hydrogen cyanide, so appropriate safety precautions are necessary.[2]
-
Sodium borohydride (NaBH₄): A more powerful reducing agent that can reduce both the imine and the starting aldehyde.[1] To avoid reducing the aldehyde, it is crucial to allow for complete imine formation before adding NaBH₄.[3]
Q3: What are the optimal reaction conditions for the reductive amination?
A3: Optimal conditions can vary, but a general starting point is:
-
Solvent: Methanol or ethanol are commonly used, especially with NaBH₄ and NaBH₃CN.[3] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with NaBH(OAc)₃.[3]
-
pH: A mildly acidic environment (pH 4-5) is generally required to catalyze imine formation without deactivating the amine nucleophile.[1][2] This can be achieved by adding a small amount of acetic acid.
-
Temperature: The reaction is typically carried out at room temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the consumption of the 3-hydroxybenzaldehyde starting material and the appearance of the product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q5: My final product is an oil. How can I solidify it for easier handling and purification?
A5: If the freebase of this compound is an oil, you can attempt to convert it to a salt, such as the hydrochloride or hydrobromide salt. This is often achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl or HBr in the same or a miscible solvent. The resulting salt is typically a crystalline solid that can be collected by filtration.
Experimental Protocols
Key Experiment: Reductive Amination of 3-Hydroxybenzaldehyde with Ethylamine using Sodium Triacetoxyborohydride
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1 equivalent) in DCE or DCM, add ethylamine (1.0-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. The addition may be exothermic.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Aminophenols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of aminophenols.
Troubleshooting Guides
Aminophenol degradation experiments can be prone to several issues. The following table outlines common problems, their potential causes, and recommended solutions to ensure the accuracy and reliability of your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible degradation rates | - Instability of aminophenol stock solutions (oxidation).- Fluctuation in experimental conditions (temperature, pH).- Microbial contamination in abiotic experiments.- Variability in microbial inoculum activity. | - Prepare fresh aminophenol solutions daily and store them protected from light and air. Consider using more stable salt forms (e.g., HCl salt) for standards.[1]- Strictly control and monitor temperature and pH throughout the experiment.- Use sterile techniques and include sterile controls to check for contamination.- Standardize the inoculum preparation procedure (e.g., cell density, growth phase). |
| Discoloration (e.g., browning or purplish tint) of aminophenol solutions | - Oxidation of the aminophenol compound, which is common for 2- and 4-aminophenol when exposed to air and light.[1][2] | - Store solid aminophenol and stock solutions under an inert atmosphere (e.g., nitrogen or argon) in amber vials at refrigerated temperatures (2-8 °C).[3]- For discolored solutions, consider purification by recrystallization or treatment with activated charcoal before use.[3] |
| Poor solubility of aminophenol or its degradation products | - Formation of insoluble polymeric degradation products.- Incorrect solvent choice for the compound or its intermediates. | - Filter the solution to remove any insoluble material before analysis.[3]- Optimize the solvent system based on the polarity of the expected degradation products. |
| Toxicity to microbial cultures, inhibiting biodegradation | - Aminophenols, especially halogenated ones, can be toxic to microorganisms at high concentrations, inhibiting their metabolic activity.[4][5][6] | - Perform toxicity assays to determine the minimum inhibitory concentration (MIC).- Start with a lower concentration of the aminophenol in your experiments.- Acclimatize the microbial culture to the aminophenol by gradually increasing its concentration. |
| HPLC Analysis: Peak Tailing | - Secondary interactions between the basic amine group of aminophenols and acidic residual silanol groups on the silica-based stationary phase.[7]- Column overload. | - Lower the mobile phase pH to 2.5-3.5 to ensure the amine is fully protonated.[7]- Use an end-capped column or a column with a more inert stationary phase.- Reduce the sample concentration or injection volume.[7] |
| HPLC Analysis: Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or sample solvent.- Column bleed. | - Run blank injections of the solvent to identify the source of the ghost peaks.[8]- Thoroughly clean the autosampler and injection needle.[8]- Use fresh, high-purity HPLC-grade solvents.[8][9] |
| LC-MS Analysis: Signal Suppression or Enhancement (Matrix Effects) | - Co-elution of matrix components that interfere with the ionization of the target analyte in the mass spectrometer source.[5][10][11][12] | - Optimize sample preparation to remove interfering matrix components (e.g., using solid-phase extraction).- Adjust chromatographic conditions to separate the analyte from interfering compounds.- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.[10][11] |
| Spectrophotometric Analysis: Interference | - Broad absorption bands from molecular species formed during combustion in flame atomization sources.- Scattering of radiation by particulates.- Formation of interfering colored products from the sample matrix.[13][14][15] | - Analyze a reagent blank that does not contain the sample to correct for background absorbance.[15]- If the sample matrix is known, prepare standards in an identical matrix.[15]- Use derivative spectrophotometry to resolve overlapping spectra.[14][16] |
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between biotic and abiotic degradation of aminophenols in my samples?
A1: To distinguish between biotic (microbial) and abiotic (chemical/photochemical) degradation, you should include proper controls in your experimental setup. A common approach is to prepare a sterile control by autoclaving the sample matrix (e.g., soil, water) to eliminate microbial activity. If degradation is observed only in the non-sterilized samples, it can be attributed to biotic processes. If degradation occurs in the sterile control, abiotic factors are at play.[17][18][19]
Q2: What are the primary microbial degradation pathways for aminophenols?
A2: The microbial degradation of aminophenols typically initiates with hydroxylation or deamination. For example, 4-aminophenol is often hydroxylated to 1,4-benzenediol, which is further hydroxylated to 1,2,4-benzenetriol. This intermediate then undergoes ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic compounds that enter central metabolic pathways.[11][18][20][21]
Q3: My aminophenol standard has turned black. Can I still use it?
A3: It is highly recommended to use aminophenol standards that are within their shelf life and have been stored correctly. Discoloration indicates oxidation and degradation of the compound. Using a discolored standard without purification can lead to inaccurate and unreliable experimental results due to the presence of impurities.[1][3]
Q4: What are the key intermediates I should look for when studying 4-aminophenol degradation?
A4: In microbial degradation, key intermediates for 4-aminophenol include 1,4-benzenediol and 1,2,4-trihydroxybenzene.[11][20] In chemical oxidation processes, such as with Fenton's reagent or hydrogen peroxide, 4-aminophenol can be converted to benzoquinone and ammonia, which are then further degraded to organic acids like maleic acid, fumaric acid, and oxalic acid, and eventually to CO₂ and H₂O.[22][23]
Q5: What are the best practices for preparing aminophenol samples for mass spectrometry analysis?
A5: Proper sample preparation is crucial for successful MS analysis. Samples should be dissolved in a volatile solvent compatible with the ionization method (e.g., methanol, acetonitrile, water). It is important to remove any particulate matter by filtering the sample. The concentration should be adjusted to be within the optimal range for the instrument to avoid detector saturation and signal suppression. High concentrations of inorganic salts are not compatible with electrospray ionization (ESI) and should be removed.[24][25][26]
Data Presentation
Table 1: Kinetic Data for p-Aminophenol Degradation by Fenton's Process
| Initial [PAP] (mg/dm³) | Initial [H₂O₂] (mg/dm³) | Initial [Fe²⁺] (mg/dm³) | pH | Temperature (°C) | Apparent Rate Constant (k_ap) (min⁻¹) | Degradation Efficiency after 50 min (%) |
| 300 | 2400 | 300 | 3.0 | 30 | 0.007 | >75 |
| 300 | 2400 | 300 | 2.0 | 30 | 0.003 | - |
| 300 | 2400 | 300 | 5.0 | 30 | 0.002 | ~55 |
| 300 | 1500 | 300 | 3.0 | 30 | 0.005 | - |
| 300 | 4500 | 300 | 3.0 | 30 | 0.003 | - |
| 300 | 2400 | 300 | 3.0 | 40 | - | ~60 |
Data compiled from a study on the degradation of p-aminophenol by Fenton's process.[20][27]
Experimental Protocols
Protocol 1: Purity Assessment of Aminophenols by HPLC-UV
This protocol outlines a general method for assessing the purity of an aminophenol sample and quantifying its degradation products.
-
Instrumentation:
-
Reagents:
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Buffer components (e.g., phosphate buffer, ammonium acetate).
-
Acid for pH adjustment (e.g., phosphoric acid, formic acid).
-
Aminophenol standard of known purity.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A common starting point is a phosphate buffer (pH 3-7) and acetonitrile.[3]
-
An example mobile phase for 4-aminophenol is a gradient of a phosphate buffer (pH 6.3) and acetonitrile.[22]
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the aminophenol standard and dissolve it in the mobile phase or a suitable solvent to a final concentration of approximately 10-20 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the aminophenol sample in the same solvent as the standard to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Identify the aminophenol peak based on the retention time from the standard injection.
-
Any additional peaks are likely impurities or degradation products.
-
Calculate the purity of the sample by comparing the peak area of the aminophenol to the total area of all peaks.
-
Protocol 2: GC-MS Analysis of Aminophenol Degradation Intermediates
This protocol is suitable for identifying volatile intermediates in aminophenol degradation studies.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., Rtx-624, 30 m x 0.32 mm ID, 1.8 µm film thickness).[24]
-
-
Reagents:
-
High-purity methanol or other suitable solvent for sample extraction and dilution.
-
Derivatization agent (optional, if intermediates are not volatile).
-
-
Sample Preparation:
-
Extract the aqueous sample from the degradation experiment with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol.
-
If necessary, perform derivatization to increase the volatility of the analytes.
-
-
GC-MS Conditions:
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the unknown peaks to a mass spectral library (e.g., NIST) for tentative identification of degradation intermediates.
-
Confirm the identity of intermediates by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Protocol 3: Spectrophotometric Assay for Monitoring Aminophenol Degradation
This protocol provides a simple method for monitoring the decrease in aminophenol concentration over time.
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Quartz or glass cuvettes (1 cm path length).
-
-
Reagents:
-
Buffer solution to maintain a constant pH.
-
Reagents for the degradation experiment (e.g., microbial culture, enzyme, oxidizing agent).
-
Aminophenol stock solution.
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, aminophenol at the desired initial concentration, and the degradation agent (e.g., microbial cells).
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Stop the degradation reaction in the aliquot, for example, by adding a quenching agent or by centrifugation to remove microbial cells.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for the specific aminophenol isomer.[29][30]
-
Use a reagent blank (containing all components except the aminophenol) to zero the spectrophotometer.
-
-
Data Analysis:
-
Create a calibration curve by measuring the absorbance of a series of aminophenol standards of known concentrations.
-
Use the calibration curve to determine the concentration of aminophenol remaining in the samples at each time point.
-
Plot the concentration of aminophenol versus time to determine the degradation kinetics.
-
Visualizations
Caption: General experimental workflow for studying aminophenol degradation.
Caption: Microbial degradation pathway of 4-aminophenol.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of nitrogen limitation on the biodegradability and toxicity of nitro- and aminophenol isomers to methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Explain the Difference between Biotic and Abiotic Degradation of Pollutants → Learn [pollution.sustainability-directory.com]
- 18. quora.com [quora.com]
- 19. Frontiers | Organic Matter Causes Chemical Pollutant Dissipation Along With Adsorption and Microbial Degradation [frontiersin.org]
- 20. bibliotekanauki.pl [bibliotekanauki.pl]
- 21. benchchem.com [benchchem.com]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. Research Portal [iro.uiowa.edu]
- 24. irjet.net [irjet.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Selective spectrophotometric determination of p-aminophenol and acetaminophen [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 30. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Stability of 3-[(Ethylamino)methyl]phenol Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-[(Ethylamino)methyl]phenol solutions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound solutions?
A1: The stability of this compound is primarily affected by several factors due to its phenolic hydroxyl and secondary amine functional groups. These include:
-
pH: The compound's stability is pH-dependent. The phenolic group is more susceptible to oxidation at higher pH, while the ethylamino group can be protonated at lower pH, which can influence its reactivity.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation, a common issue with phenolic compounds. This compound may be sensitive to prolonged exposure to air.
-
Light: Photodegradation can occur upon exposure to light, particularly UV radiation, leading to the formation of colored degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Metal Ions: The presence of trace metal ions can catalyze oxidative degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the potential degradation pathways include:
-
Oxidation: The phenolic ring is susceptible to oxidation, which can form quinone-type structures. These intermediates can further react or polymerize, often resulting in colored solutions. The secondary amine can also be oxidized.
-
Photodegradation: Absorption of light energy can lead to the formation of reactive species that initiate degradation reactions, primarily affecting the aromatic ring.
-
Dealkylation: The ethylamino group may undergo N-dealkylation under certain stress conditions.
Q3: How should solid this compound and its solutions be stored to ensure maximum stability?
A3: To maximize stability, it is recommended to:
-
Solid Compound: Store in a tightly sealed, opaque container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber glass vials or wrap containers in aluminum foil to protect from light. Store solutions at low temperatures (2-8 °C) and consider purging the headspace with an inert gas before sealing to minimize exposure to oxygen.
Troubleshooting Guides
Issue 1: Discoloration of the Solution (Turns Yellow/Brown/Pink)
Possible Cause: This is the most common issue and is typically a result of oxidation of the phenolic group to form colored quinone-like compounds or other chromophoric degradation products.[1] This process can be accelerated by exposure to light, elevated temperature, or a high pH environment.
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the solution to an amber vial or wrap the container with aluminum foil. Subsequent handling should be performed under subdued lighting.
-
Control pH: Measure the pH of your solution. If it is neutral to alkaline, consider adjusting to a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental protocol. The stability of similar aminophenol solutions is often improved at lower pH.
-
Deoxygenate Solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the solution.
-
Lower Storage Temperature: Store the solution at refrigerated temperatures (2-8 °C) to slow down the degradation process.
Issue 2: Precipitation or Cloudiness in the Solution
Possible Cause: Precipitation can occur due to several reasons:
-
Low Solubility: The solubility of this compound may be limited in the chosen solvent, especially at higher concentrations or lower temperatures.
-
pH-Dependent Solubility: The compound's solubility is influenced by pH. It is more soluble in acidic conditions due to the protonation of the amine group.
-
Formation of Insoluble Degradation Products: Degradation products, particularly polymers formed from oxidation, may be less soluble than the parent compound.
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of this compound in your chosen solvent at the desired concentration. You may need to use a different solvent or a co-solvent system.
-
Adjust pH: If using an aqueous solution, lowering the pH by adding a small amount of a compatible acid can increase solubility by forming the more soluble salt of the amine.
-
Temperature Control: If the solution was stored at a low temperature, allow it to equilibrate to room temperature and sonicate briefly to see if the precipitate redissolves. Conversely, if degradation is suspected, filtration of the precipitate may be necessary, but this will alter the concentration of the active compound.
-
Prepare Fresh Solutions: To avoid precipitation of degradation products, prepare solutions immediately before use.
Issue 3: Inconsistent or Unexpected Analytical Results (e.g., in HPLC)
Possible Cause: Inconsistent analytical results, such as shifting peak areas or the appearance of unexpected peaks in an HPLC chromatogram, often indicate ongoing degradation of the analyte in solution.
Troubleshooting Steps:
-
Analyze Freshly Prepared Samples: Compare the chromatogram of a freshly prepared standard solution with one that has been stored for some time. This will help determine if the issue is related to sample stability.
-
Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent peak of this compound from its potential degradation products. This typically involves method development and forced degradation studies.
-
Control Sample Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) to minimize degradation of samples waiting for injection.
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the stability of the compound during the analytical run. A slightly acidic mobile phase is often beneficial for the analysis of aminophenols.
Quantitative Stability Data (Illustrative)
| Stress Condition | Parameter | Value | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C, 24h | 5 - 15% | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 60 °C, 8h | 10 - 25% | Quinone-type compounds, polymers |
| Oxidation | 3% H₂O₂ | Room Temp, 12h | 15 - 40% | Oxidized ring structures, N-oxides |
| Thermal | Solid State | 80 °C, 48h | < 10% | Minimal degradation expected |
| Photolytic | Solution (UV light) | Room Temp, 24h | 20 - 50% | Colored degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 12 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At specified time points, dissolve a portion of the solid and dilute to a suitable concentration for analysis.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be stored in the dark under the same conditions.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of Aminophenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of aminophenols.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of aminophenols, focusing on the common route of nitrophenol reduction.
Issue 1: Low Yield of the Desired Aminophenol
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reduction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting nitrophenol.[1] If the reaction stalls, consider adding more of the reducing agent or extending the reaction time. |
| Catalyst Inactivity | For catalytic hydrogenations, ensure the catalyst has not been poisoned. If catalyst deactivation is suspected, filter the reaction mixture and add fresh catalyst. Optimize catalyst loading; excessive catalyst can sometimes promote side reactions.[1] |
| Suboptimal Reaction Conditions | Verify and optimize reaction parameters such as temperature, pressure (for hydrogenation), and solvent. For instance, the choice of a noble metal catalyst in an acidic medium is a modern approach for the catalytic dehydrogenation of nitrobenzene to 4-aminophenol.[2] |
Issue 2: Formation of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting & Optimization |
| Oxidation of Aminophenol | Aminophenols are susceptible to oxidation, which can result in the formation of colored impurities, often appearing as reddish-brown to dark solids.[1] This is accelerated by exposure to air, especially under neutral or basic conditions.[1] To minimize oxidation, conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] Prompt work-up after reaction completion is also crucial.[1] Store the final product under an inert gas and protected from light.[1] |
| Side Reactions | Certain side reactions can produce colored byproducts. For example, in the reduction of 4-nitrophenol using sodium borohydride, the formation of 1,4-benzoquinone can occur, which is colored.[3] |
Issue 3: Presence of Significant Side Products
| Potential Cause | Troubleshooting & Optimization |
| Over-reduction | In catalytic hydrogenation, over-reduction can be a problem. This can be controlled by optimizing catalyst loading, hydrogen pressure, and reaction time.[1] |
| Formation of Aniline | The catalytic hydrogenation of nitrobenzene to p-aminophenol often produces aniline as a significant side-product.[2][4] While aniline is a valuable chemical, its presence complicates purification. Purification can be achieved by adding a water-immiscible ketone to the neutralized hydrogenation filtrate, which displaces aniline from the aqueous phase into the organic phase.[5] |
| Formation of 4,4'-Diaminodiphenyl Ether | This is a common impurity in the synthesis of p-aminophenol via catalytic hydrogenation of nitrobenzene in a strong acid medium.[5][6] Its removal can be achieved by adjusting the pH of the aqueous feed solution to 4.0-5.0 and then performing an extractive purification with a mixture of aniline and toluene.[6][7] |
| Condensation of Aminophenol | The desired aminophenol can sometimes be unstable and undergo self-condensation, especially in the presence of a catalyst like Pd/C.[8] A one-pot synthesis where the aminophenol is immediately converted to a more stable derivative (e.g., acetylation to paracetamol) can mitigate this.[8] |
| Formation of Regioisomers | If the synthesis begins with a nitration step, the formation of regioisomers can be a significant issue, and these isomers can be difficult to separate due to similar polarities.[1] Careful control of the nitration temperature can help minimize their formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the reduction of 4-nitrophenol to 4-aminophenol?
A1: The most prevalent side reactions depend on the synthetic route. In the catalytic hydrogenation of nitrobenzene, aniline is a major byproduct.[2][4] Other significant impurities include 4,4'-diaminodiphenyl ether, o-aminophenol, and N-phenyl-p-aminophenol.[5] When using formic acid as a hydrogen source, the formation of 4-N-hydroxyphenylformamide can occur.[8] Furthermore, the 4-aminophenol product itself can be unstable and undergo condensation reactions, especially in the presence of a Pd/C catalyst.[8]
Q2: How can I minimize the oxidation of my aminophenol product?
A2: Aminophenols are prone to oxidation, leading to colored impurities.[1] To prevent this, it is highly recommended to work under an inert atmosphere, such as nitrogen or argon, during both the reaction and the subsequent purification steps.[1] It is also important to work up the reaction mixture promptly after the reaction is complete and to store the purified aminophenol under an inert gas and away from light.[1]
Q3: Is it possible to selectively reduce one nitro group in a dinitrophenol?
A3: Yes, selective reduction of one nitro group is achievable. For example, in 2,4-dinitrophenol, the ortho nitro group can be preferentially reduced. This selectivity is attributed to the inductive effect of the hydroxyl group, which renders the ortho nitro group more electrophilic.[1] Reagents such as sodium sulfide are effective for such selective reductions.[1]
Q4: What are the key safety precautions when synthesizing aminophenols?
A4: Safety is of utmost importance. Key considerations include:
-
Toxicity: Aminophenols can cause allergic dermatitis and methemoglobinemia.[1] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[1] Ensure the reaction is carried out in a well-ventilated area, preferably a fume hood, and use intrinsically safe equipment.
-
Acid Handling: Syntheses involving strong acids, such as the Béchamp reduction which uses hydrochloric acid, require careful handling in a fume hood.[1]
-
Exothermic Reactions: Be aware that some reduction reactions can be exothermic. Monitor the reaction temperature carefully to prevent a runaway reaction.[1]
Quantitative Data on Impurity Removal
The following table summarizes data from a patented process for the purification of 4-aminophenol, illustrating the effectiveness of a multi-step toluene extraction.
| Extraction Stage | Weight (g) | PAP (g) | OAP (g) | ANL (g) | ODA (g) | NB (g) |
| Feed Solution | 2201.00 | 143.69 | 10.09 | 37.59 | 1.81 | 8.02 |
| Raffinate 1 | 2144.40 | 144.23 | 8.94 | 15.73 | 0.89 | 0.00 |
| Raffinate 2 | 2104.40 | 143.54 | 8.83 | 7.63 | 0.56 | 0.00 |
| Raffinate 3 | 2077.30 | 140.40 | 8.59 | 3.74 | 0.00 | 0.00 |
| Raffinate 4 | 2049.40 | 138.60 | 8.26 | 2.17 | 0.00 | 0.00 |
| Raffinate 5 | 2024.20 | 137.51 | 8.21 | 1.47 | 0.00 | 0.00 |
| PAP: p-Aminophenol, OAP: o-Aminophenol, ANL: Aniline, ODA: Oxydianiline (4,4'-diaminodiphenyl ether), NB: Nitrobenzene. Data from US Patent 4,870,209 A.[9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminophenol via Catalytic Hydrogenation of 4-Nitrophenol
This protocol describes a general procedure for the reduction of 4-nitrophenol to 4-aminophenol using a palladium on carbon (Pd/C) catalyst.
Materials:
-
4-Nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 4-nitrophenol in a suitable solvent like ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with an inert gas to remove any air.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is completely consumed.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.[1]
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenol.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Purification of p-Aminophenol by Extraction
This protocol is based on a patented method for removing impurities like aniline and 4,4'-diaminodiphenyl ether.[9]
Materials:
-
Crude 4-aminophenol reaction mixture
-
Ammonia (anhydrous or aqueous)
-
Toluene
-
Nitrogen atmosphere
Procedure:
-
Ensure the entire purification process is carried out under a nitrogen atmosphere to prevent oxidation.[9]
-
Adjust the pH of the crude 4-aminophenol aqueous solution to 4.0-5.0, preferably 4.6-4.8, using ammonia.[9]
-
Heat the solution to a temperature between 75-85°C.[9]
-
Add toluene to the aqueous solution. The weight ratio of toluene to any aniline present should be at least 6.5:1.[9]
-
Stir the biphasic mixture to facilitate the extraction of impurities into the toluene layer.
-
Separate the aqueous layer from the organic (toluene) layer.[9]
-
Repeat the extraction of the aqueous layer with fresh toluene for multiple cycles to improve purity.
-
The purified 4-aminophenol can be recovered from the aqueous phase by precipitation (e.g., by cooling or further pH adjustment) and filtration.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 9. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-[(Ethylamino)methyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-[(Ethylamino)methyl]phenol during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities from a solid product, while column chromatography is better suited for separating complex mixtures or removing impurities with similar solubility to the target compound.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can be introduced during synthesis or degradation.[2] Potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Isomeric compounds such as 2-[(Ethylamino)methyl]phenol and 4-[(Ethylamino)methyl]phenol.[2]
-
Reagents and catalysts: Residual reagents or catalysts from the manufacturing process.[2]
-
Degradation products: The phenolic hydroxyl and ethylamino groups are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[3] The compound may also be sensitive to light and elevated temperatures.[3]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[1] Detection is typically performed with a UV detector. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[1]
Q4: How should I store this compound to maintain its purity?
A4: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container.[3] Storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[3]
Troubleshooting Guides
Recrystallization
Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue can arise from a few factors:
-
Incorrect solvent choice: The solvent may not be suitable for dissolving your compound. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with solvents of varying polarities. Given the phenolic and amino groups, polar solvents like alcohols or aqueous mixtures might be effective.
-
Insufficient solvent: You may not be using enough solvent. Add more hot solvent in small increments until the solid dissolves.[5] However, using an excessive amount will reduce your final yield.[1]
-
Low temperature: Ensure the solvent is heated to its boiling point to maximize solubility.[1]
Q2: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:
-
Rapid cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to supersaturation and oil formation.[1]
-
High impurity concentration: A significant amount of impurities can lower the melting point of the mixture.[1] In this case, a preliminary purification by column chromatography might be necessary.
-
Solution is too concentrated: If the solution is supersaturated, the compound may come out of solution too quickly. Try reheating the solution to redissolve the oil and then add a small amount of additional solvent before cooling again.
Q3: My crystal yield is very low. How can I improve it?
A3: Low recovery can be due to several reasons:
-
Too much solvent was used: If the solution is too dilute, the compound may not reach its saturation point upon cooling. You can try to evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[1]
-
Significant solubility in cold solvent: The compound may still be soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1]
-
Premature crystallization: If you performed a hot filtration to remove insoluble impurities, the compound might have crystallized on the filter paper. To prevent this, preheat the funnel and receiving flask.[1]
Column Chromatography
Q1: I am getting poor separation of this compound from an impurity. What can I change?
A1: Poor resolution on a column can be addressed by:
-
Optimizing the mobile phase: The polarity of the eluent is critical. For a polar compound like this compound on a silica gel column, you might start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a hexane/ethyl acetate gradient). Experiment with different solvent systems to find the optimal separation.[2]
-
Changing the stationary phase: While silica gel is common, other stationary phases like alumina might offer different selectivity and improve separation.[1]
-
Adjusting the column parameters: A longer, narrower column can improve resolution. Also, ensure the column is packed uniformly to prevent channeling.[1]
Q2: The compound band is tailing on the column. What is the cause?
A2: Peak tailing is often due to strong interactions between the analyte and the stationary phase.[2]
-
Strong interactions with silica: The basic ethylamino group can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can help to reduce this interaction and improve the peak shape.[2]
-
Column overloading: If the sample concentration is too high, it can lead to tailing. Try loading a more dilute sample onto the column.
Quantitative Data Summary
| Compound | Purification Method | Purity | Reference |
| 3-(1-dimethylamino-ethyl) phenol | Solidification after concentration | 98.5% (HPLC) | [6] |
| 3-(1-dimethylamino-ethyl) phenol | Solidification after concentration | 99.2% (HPLC) | [6] |
| (S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate | Extraction and evaporation | 99% (HPLC) | [7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point. Potential solvents to screen include water, ethanol, isopropanol, acetone, and mixtures thereof.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to completely dissolve the solid. This should be done on a hot plate with stirring.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring even packing without any air bubbles or channels.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. For example, you can progressively increase the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 7. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Separation of Phenolic Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for specific problems in a user-friendly question-and-answer format.
Peak Shape Problems
Q1: What causes my phenolic compound peaks to tail and how can I fix it?
Peak tailing, the asymmetry of a chromatographic peak where the latter half is broader, is a common issue that can compromise resolution and quantification.[1] For phenolic compounds, the primary causes often involve secondary interactions with the stationary phase.[1][2]
Common Causes & Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica-based column packing can interact with the polar phenolic compounds, causing tailing.[1][3] Use a base-deactivated or end-capped column.[3] Alternatively, adding a silanol suppressor like triethylamine (0.1%) to the mobile phase can help.[4] |
| Improper Mobile Phase pH | If the mobile phase pH is close to the pKa of the phenolic analytes, it can lead to inconsistent ionization and peak tailing.[3][5] Adjust the mobile phase pH to be at least 2 units below the pKa of your phenolic compounds to ensure they remain in their neutral, un-ionized form.[6] |
| Column Overload | Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[1][4] Dilute your sample or reduce the injection volume.[4] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues.[1] It is best practice to dissolve the sample in the initial mobile phase.[1] |
| Column Contamination or Degradation | Particulates or strongly retained impurities from the sample can contaminate the column frit or stationary phase.[4][7] The use of a guard column is highly recommended to protect the analytical column.[8][9][10][11][12] Regularly flush the column with a strong solvent.[4] |
Q2: My peaks are fronting. What is the cause and how do I resolve it?
Peak fronting, where the first half of the peak is broader, is often indicative of column overloading or issues with the sample solvent.[13][14]
Common Causes & Solutions for Peak Fronting:
| Cause | Solution |
| Column Overload | Injecting too much sample volume or a highly concentrated sample can lead to fronting.[13][15] Reduce the injection volume or dilute the sample.[14] |
| Sample Solvent Incompatibility | If the sample solvent is much stronger than the mobile phase, the analyte may travel through the beginning of the column too quickly, causing fronting.[13][15] Prepare your sample in a solvent that is weaker than or the same as the mobile phase.[4] |
| Column Collapse | This can occur when using highly aqueous mobile phases (>95% water) with standard C18 columns, leading to a sudden decrease in retention time and fronting peaks.[15] Use an aqueous-stable C18 column or flush the column with 100% acetonitrile to try and regenerate it.[15] |
| Poorly Packed Column/Void Formation | A void at the head of the column can cause peak distortion.[4] This usually requires column replacement. Using a guard column can help extend the life of the analytical column.[4] |
Resolution and Retention Time Issues
Q3: I am seeing poor resolution between my phenolic compound peaks. How can I improve it?
Poor resolution can be a result of several factors, including mobile phase composition and column condition.[16][17]
Strategies to Improve Resolution:
| Strategy | Detailed Action |
| Optimize Mobile Phase | Adjust the organic solvent-to-aqueous buffer ratio. A lower percentage of organic solvent will generally increase retention and may improve separation.[6] Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[6] |
| Adjust pH | For ionizable phenolic compounds, modifying the mobile phase pH can significantly impact selectivity and resolution.[5][18][19] |
| Implement Gradient Elution | If you are using an isocratic method, switching to a gradient elution can help separate complex mixtures of phenolic compounds by gradually increasing the solvent strength.[20] |
| Change Column Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, which may enhance resolution. However, it can also change selectivity.[21] |
| Use a More Efficient Column | Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency.[22] |
Q4: My retention times are shifting from one run to the next. What could be the problem?
Unstable retention times can make peak identification and quantification unreliable.[23] The issue can stem from the HPLC system, the mobile phase, or the column itself.[23][24]
Common Causes & Solutions for Retention Time Shifts:
| Cause | Solution |
| Inconsistent Mobile Phase Composition | Improperly mixed mobile phase or solvent evaporation can lead to changes in composition.[23] Ensure accurate mixing and keep solvent bottles capped. Using an online degasser can also help.[7] |
| Fluctuating Column Temperature | Variations in ambient temperature can affect retention times.[23][25] Use a column oven to maintain a constant temperature.[23] |
| Pump and System Leaks | Leaks in the system will cause the flow rate to be inconsistent, leading to retention time variability.[23] Regularly inspect the pump, injector, and fittings for any leaks. |
| Column Equilibration | Insufficient column equilibration time before injection can cause retention time drift, especially at the beginning of a sequence.[26] Ensure the column is fully equilibrated with the mobile phase, which may require flushing with 10-20 column volumes.[26] |
| Mobile Phase pH Instability | For ionizable phenolic compounds, a poorly buffered mobile phase can lead to pH shifts and, consequently, retention time instability.[24] Use a buffer at a concentration of 10-50 mM and ensure the mobile phase pH is at least one unit away from the pKa of the analytes.[4][24] |
Baseline Issues
Q5: What is causing the noise in my HPLC baseline?
A noisy baseline can interfere with the detection and integration of small peaks.[25] Common sources of baseline noise include the mobile phase, detector, and pump.[7][27]
Common Causes & Solutions for Baseline Noise:
| Cause | Solution |
| Contaminated or Poorly Prepared Mobile Phase | Impurities in solvents or dissolved air can contribute to baseline noise.[7][27] Use HPLC-grade solvents, filter all mobile phase components, and ensure thorough degassing.[7][27] |
| Pump Issues | Fluctuations in pump pressure can cause a pulsating baseline.[7][28] Check for leaks, worn pump seals, or faulty check valves.[7] |
| Detector Lamp Failing | An aging detector lamp can result in increased noise.[27] Most systems track lamp usage hours; replace it according to the manufacturer's recommendation. |
| Column Contamination | Contaminants slowly eluting from the column can cause an unstable baseline.[7] Flush the column with a strong solvent or replace it if necessary. |
| Temperature Fluctuations | Changes in ambient temperature can affect the detector and mobile phase, leading to baseline drift.[25][29] Maintain a stable laboratory temperature and use a column oven.[25] |
Experimental Protocols
Protocol 1: Sample Preparation for Plant Phenolic Extracts
This protocol provides a general guideline for the extraction of phenolic compounds from plant material.[30][31]
-
Sample Collection and Drying: Harvest plant material and dry it in an oven at 50°C until a constant weight is achieved.[31]
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered sample into a centrifuge tube.
-
Add 25 mL of 100% methanol.[31]
-
Vortex the mixture and place it in an ultrasonic bath for 30 minutes at 25°C.[31]
-
Store the samples overnight in a refrigerator at approximately 3°C.[31]
-
Repeat the ultrasonic bath step for another 30 minutes.[31]
-
-
Centrifugation and Filtration:
-
Centrifuge the extract for 5 minutes at 4000 rpm.[31]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Storage: Store the extracted sample at a low temperature and protect it from light until analysis.
Protocol 2: General Purpose HPLC Method for Phenolic Compound Separation
This protocol is a starting point for the separation of a variety of phenolic compounds.[32][33][34]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[32]
-
Mobile Phase:
-
Gradient Program:
-
Start with a low percentage of Solvent B and gradually increase it over the run to elute compounds with different polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-60 min: 5-30% B (linear gradient)
-
60-70 min: 30-50% B (linear gradient)
-
70-75 min: 50-5% B (linear gradient)
-
75-85 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector (DAD) collecting data at multiple wavelengths (e.g., 280, 320, 360, and 520 nm) to detect different classes of phenolic compounds.[32][34]
Visualized Workflows and Concepts
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve issues related to peak tailing in HPLC.
Impact of Mobile Phase pH on Phenolic Acid Ionization
Caption: The relationship between mobile phase pH and the ionization state and retention of phenolic acids.
General HPLC Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. moravek.com [moravek.com]
- 6. benchchem.com [benchchem.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. Principle of use of HPLC guard column [uhplcslab.com]
- 9. Understanding HPLC Guard Columns [phenomenex.com]
- 10. silicycle.com [silicycle.com]
- 11. Understanding HPLC Guard Columns: Necessity and Best Practices - Axion Labs [axionlabs.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. uhplcs.com [uhplcs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pharmaguru.co [pharmaguru.co]
- 21. researchgate.net [researchgate.net]
- 22. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 23. uhplcs.com [uhplcs.com]
- 24. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 27. uhplcs.com [uhplcs.com]
- 28. reddit.com [reddit.com]
- 29. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 30. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. thumuavechai.com [thumuavechai.com]
- 34. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-[(Ethylamino)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-[(Ethylamino)methyl]phenol, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reductive amination of 3-hydroxybenzaldehyde with ethylamine.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or No Product Yield | Incomplete imine formation. | Ensure the reaction mixture is stirred efficiently for 3-4 hours at room temperature to allow for complete imine formation before adding the reducing agent.[1] |
| Inactive or degraded reducing agent (e.g., sodium borohydride). | Use a fresh, unopened container of the reducing agent. Sodium borohydride can degrade upon exposure to moisture. | ||
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of 3-hydroxybenzaldehyde, ethylamine, and the reducing agent. A common ratio is 1:1 for the aldehyde and amine, and a slight excess of the reducing agent. | ||
| Reaction temperature is too low. | While imine formation is often done at room temperature, the reduction step might require gentle warming depending on the specific reducing agent used. Consult literature for the optimal temperature for your chosen reducing agent. | ||
| SYN-002 | Formation of a Significant Amount of By-products | Over-alkylation leading to the formation of a tertiary amine. | Use a controlled amount of ethylamine (close to a 1:1 molar ratio with the aldehyde). A large excess of the amine can promote further reaction with the product. |
| Reduction of the starting aldehyde to 3-hydroxybenzyl alcohol. | Add the reducing agent in portions to control the reaction temperature and prevent the premature reduction of the aldehyde before imine formation. | ||
| Impurities in starting materials. | Use high-purity 3-hydroxybenzaldehyde and ethylamine. Impurities can lead to various side reactions. | ||
| SYN-003 | Reaction Stalls or Proceeds Very Slowly | Inefficient stirring. | Ensure vigorous stirring throughout the reaction to facilitate contact between reactants, especially if the reaction is heterogeneous. |
| Low concentration of reactants. | Ensure the reactants are dissolved in a suitable solvent at an appropriate concentration. Methanol is a commonly used solvent for this reaction.[1] | ||
| pH of the reaction mixture is not optimal. | The formation of the imine intermediate can be pH-sensitive. While not always necessary, adjusting the pH with a catalytic amount of a mild acid (like acetic acid) can sometimes accelerate imine formation. | ||
| SYN-004 | Difficulties in Product Isolation and Purification | Product is soluble in the aqueous layer during workup. | After quenching the reaction, adjust the pH of the aqueous layer to be slightly basic (pH 9-10) to ensure the product is in its free base form, which is less water-soluble.[2] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | ||
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A mixture of dichloromethane and methanol is often effective for purifying amines.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of 3-hydroxybenzaldehyde with ethylamine.[2] This typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: What reducing agents are suitable for this synthesis?
A2: Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for this transformation.[1] Other reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation can also be employed.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting aldehyde should disappear and a new spot corresponding to the product should appear. It is advisable to use a co-spot of the starting material to accurately track its consumption.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data was not found in the search results, based on the structure (C9H13NO), one would expect to see characteristic peaks in 1H NMR for the ethyl group (a triplet and a quartet), a singlet for the benzylic CH2, aromatic protons, and exchangeable protons for the -OH and -NH groups. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (151.21 g/mol ).
Q5: Are there any specific safety precautions I should take?
A5: Yes. 3-hydroxybenzaldehyde can be an irritant. Ethylamine is a volatile and flammable liquid with a strong odor. Sodium borohydride is a flammable solid that reacts with water to produce hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol: Reductive Amination of 3-Hydroxybenzaldehyde
This protocol is a general guideline and may require optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 3-Hydroxybenzaldehyde | 122.12 | >98% |
| Ethylamine (solution in THF or MeOH) | 45.08 | 2.0 M |
| Sodium Borohydride | 37.83 | >98% |
| Methanol (MeOH) | 32.04 | Anhydrous |
| Diethyl Ether | 74.12 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - |
| Saturated Sodium Chloride Solution (Brine) | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - |
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol.
-
To this solution, add ethylamine solution (1.0-1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 3-4 hours.[1] Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for another 6 hours or until the imine is fully reduced (as monitored by TLC).[1]
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-[(Ethylamino)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-[(Ethylamino)methyl]phenol, a key intermediate in pharmaceutical development. The primary synthesis route discussed is the reductive amination of 3-hydroxybenzaldehyde with ethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-hydroxybenzaldehyde with ethylamine. This reaction is typically performed as a one-pot synthesis where the intermediate imine is formed and subsequently reduced in situ to the desired secondary amine.
Q2: Which reducing agents are recommended for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this synthesis. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It offers advantages over other borohydrides, such as sodium cyanoborohydride (NaBH₃CN), by being less toxic and often providing better yields and reproducibility. While NaBH₃CN can also be used, it is sensitive to pH and can generate toxic hydrogen cyanide gas under acidic conditions.[1]
Q3: What are the optimal solvent and temperature conditions?
A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for this reaction, as they are compatible with the reagents and facilitate the reaction. The reaction is typically carried out at room temperature. While gentle heating can sometimes increase the rate of imine formation, it can also lead to the formation of byproducts. Therefore, maintaining a controlled temperature is crucial.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be spotted on a TLC plate alongside the starting materials (3-hydroxybenzaldehyde and ethylamine) to observe the consumption of reactants and the appearance of the product spot.
Q5: What is the expected yield and purity of the final product?
A5: While the yield can vary depending on the specific reaction conditions and purification methods, a well-optimized reductive amination of this type can be expected to yield the product in the range of 70-90% with a purity of >95% after purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation. | Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent like magnesium sulfate. A mildly acidic catalyst, such as acetic acid, can also promote imine formation. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions to prevent decomposition. | |
| Incorrect pH. | The pH of the reaction mixture is crucial. For imine formation, a slightly acidic pH (around 5-6) is optimal.[2] | |
| Formation of Byproducts | Reduction of the aldehyde to 3-hydroxybenzyl alcohol. | This can occur if the reducing agent is too reactive or added before sufficient imine has formed. Use a milder reducing agent like NaBH(OAc)₃ and add it portion-wise after allowing time for imine formation. |
| Formation of a tertiary amine (diethylated product). | This can happen if the newly formed secondary amine reacts further with the aldehyde. Use a slight excess of the primary amine (ethylamine) to favor the formation of the secondary amine. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 9-10) to minimize its solubility in water before extraction with an organic solvent.[3] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC to ensure it has gone to completion. If starting material is still present after several hours, consider extending the reaction time. |
| Low reaction temperature. | While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) can sometimes be necessary to drive the reaction to completion. However, be cautious of byproduct formation at higher temperatures. |
Experimental Protocols
Reductive Amination of 3-Hydroxybenzaldehyde with Ethylamine
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a free base)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate for extraction
-
Hexanes for purification
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 equivalent) and dissolve it in dichloromethane (DCM).
-
Add ethylamine (1.1 equivalents). If using an aqueous solution of ethylamine, consider adding a drying agent like anhydrous magnesium sulfate to the reaction mixture.
-
Optional: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the progress by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains at or below room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
Table 1: Optimization of Reducing Agent and Solvent
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH(OAc)₃ (1.2) | DCM | 25 | 18 | 85 | >97 |
| 2 | NaBH(OAc)₃ (1.2) | DCE | 25 | 18 | 82 | >96 |
| 3 | NaBH₃CN (1.2) | Methanol | 25 | 24 | 75 | ~95 |
| 4 | NaBH₄ (1.5) | Methanol | 25 | 12 | 60 | ~90 (with alcohol byproduct) |
Note: The data in this table are representative examples based on typical outcomes for this type of reaction and are intended for comparative purposes.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 3-[(Ethylamino)methyl]phenol and 3-[(Dimethylamino)methyl]phenol for Drug Development Professionals
An objective guide for researchers and scientists comparing the physicochemical properties, biological activities, and potential therapeutic applications of 3-[(Ethylamino)methyl]phenol and 3-[(Dimethylamino)methyl]phenol.
This guide provides a comprehensive comparison of this compound and 3-[(Dimethylamino)methyl]phenol, two structurally related phenolic compounds. While direct comparative experimental data is limited, this document synthesizes available information on their physicochemical characteristics, known biological activities, and potential mechanisms of action to assist researchers in drug discovery and development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key physicochemical parameters for this compound and 3-[(Dimethylamino)methyl]phenol. Please note that where experimental data is unavailable, predicted values are provided.
| Property | This compound | 3-[(Dimethylamino)methyl]phenol |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol [1] |
| pKa (predicted) | 9.5 - 10.5 | 9.0 - 10.0 |
| logP (predicted) | 1.5 - 2.0 | 1.3 - 1.8 |
| Solubility | Insoluble in water.[2] | Generally soluble in polar solvents like alcohols (methanol, ethanol) and moderately soluble in water. Solubility is influenced by pH. Limited solubility in non-polar solvents.[1] |
Biological Activities and Potential Signaling Pathways
3-[(Dimethylamino)methyl]phenol has been noted for its antimicrobial properties against certain bacterial strains and is suggested to have potential antioxidant effects, although specific data on the latter is limited.[3] The generation of reactive oxygen species (ROS) and subsequent cytotoxicity has been observed with the related compound 3,5-dimethylaminophenol, which suggests that the aminophenol moiety can play a role in cellular redox processes.
Given the structural similarity of these compounds to known pharmacophores, it is plausible that they may interact with various biological targets, including G-protein coupled receptors (GPCRs) or protein kinases. For instance, the structurally related 3-(Aminomethyl)phenol has been hypothesized to be an inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.
Hypothetical Signaling Pathway: Protein Kinase C (PKC) Inhibition
Should these compounds act as inhibitors of PKC, they could interfere with a critical signaling cascade involved in numerous cellular processes. The following diagram illustrates a simplified PKC signaling pathway that could be a potential target.
Caption: Hypothetical inhibition of the Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
To elucidate the biological activities and potential mechanisms of action of these compounds, a variety of in vitro assays can be employed. Below are generalized protocols for assessing activity at GPCRs and PKC.
GPCR Functional Assay: Calcium Flux
This assay is suitable for identifying compounds that modulate the activity of Gq-coupled GPCRs, which signal through an increase in intracellular calcium.
Workflow:
Caption: General workflow for a GPCR calcium flux assay.
Detailed Methodology:
-
Cell Culture: Maintain a cell line stably or transiently expressing the Gq-coupled GPCR of interest in appropriate growth medium.
-
Cell Seeding: Plate the cells in a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.[4]
-
Compound Preparation: Prepare serial dilutions of this compound and 3-[(Dimethylamino)methyl]phenol in an appropriate assay buffer.
-
Assay and Readout: Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system. Add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.[4]
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each compound concentration and plot against the logarithm of the compound concentration to generate a dose-response curve and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protein Kinase C (PKC) Activity Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of PKC.
Workflow:
Caption: General workflow for a Protein Kinase C (PKC) activity assay.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of purified PKC enzyme, a specific PKC substrate (e.g., a fluorescently labeled peptide), ATP, and serial dilutions of the test compounds in a suitable kinase buffer.
-
Reaction Initiation: In a microplate, combine the PKC enzyme, substrate, and test compound or vehicle control. Allow a brief pre-incubation period.
-
Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence, luminescence, or absorbance) is proportional to the amount of phosphorylated product.[5][6]
-
Data Analysis: Calculate the percentage of PKC inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to generate an inhibition curve and determine the IC₅₀ value.
Pharmacokinetics and Toxicology
There is a lack of specific pharmacokinetic and toxicological data for this compound and 3-[(Dimethylamino)methyl]phenol. However, the toxicology of substituted phenols is generally associated with their potential to form phenoxyl free radicals and their lipophilicity. Compounds with electron-releasing groups can be more prone to forming these potentially toxic radicals. Both the ethylamino and dimethylamino groups are electron-donating, suggesting that a careful toxicological assessment of these compounds is warranted.
The metabolism of phenols in vivo typically involves conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. The N-alkyl substituents may also be subject to metabolic modification.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 3-[(Dimethylamino)methyl]phenol. While their physicochemical properties are similar, the subtle differences in their N-alkyl substituents could lead to significant variations in their biological activity, pharmacokinetics, and toxicology. The provided experimental protocols offer a starting point for researchers to systematically evaluate and compare these two compounds, thereby enabling a more informed decision-making process in drug discovery and development programs. Further research is essential to fully characterize and differentiate the pharmacological profiles of these intriguing molecules.
References
A Comparative Guide to the Synthesis of Substituted Aminophenols: Key Routes and Performance Metrics
Substituted aminophenols are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes. As precursors to complex molecules, the efficiency, scalability, and environmental impact of their synthesis are of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an objective comparison of common synthetic routes to substituted aminophenols, using 4-amino-3-methylphenol as a representative case study. The comparison is supported by quantitative data and detailed experimental protocols for key methodologies.
Comparative Performance of Synthesis Routes
The synthesis of substituted aminophenols, such as 4-amino-3-methylphenol, predominantly starts from a corresponding substituted phenol (e.g., m-cresol). The core transformation involves the introduction of a nitrogen-containing group, typically a nitro or nitroso group, which is subsequently reduced to the desired amine. The choice of method depends on factors like precursor availability, desired regioselectivity, cost, and environmental considerations.
The table below summarizes the key performance indicators for two prevalent industrial routes for synthesizing 4-amino-3-methylphenol.
| Performance Metric | Route 1: Nitrosation of m-Cresol & Reduction | Route 2: Nitration of m-Cresol & Reduction |
| Starting Material | m-Cresol | m-Cresol |
| Key Intermediates | 4-Nitroso-3-methylphenol | 2-Methyl-4-nitrophenol, 4-Methyl-2-nitrophenol |
| Typical Reducing Agent | Hydrogen Sulfide, Hydrogen gas (with catalyst) | Iron/Acid (Béchamp), Hydrogen gas (with catalyst) |
| Reported Yield | ~85-95% (overall) | ~70-85% (overall, after separation) |
| Selectivity | High for para-substitution | Produces a mixture of isomers requiring separation |
| Key Advantages | High regioselectivity, avoids harsh nitrating acids | Utilizes common and well-established reactions |
| Key Disadvantages | Use of potentially toxic nitrosating agents | Low regioselectivity, generation of isomeric waste |
Visualizing the Synthetic Pathways
The logical flow and key transformations for the primary synthesis routes are depicted below.
Caption: Comparative workflows for the synthesis of 4-amino-3-methylphenol.
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes. These protocols are generalized from literature and patents and should be adapted and optimized for specific laboratory conditions.
Route 1: Synthesis via Nitrosation of m-Cresol
This method proceeds in two main steps: the regioselective nitrosation of m-cresol to form 4-nitroso-3-methylphenol, followed by its reduction.
Step 1: Nitrosation of m-Cresol
-
Preparation: A reaction vessel is charged with m-cresol and an alcoholic solvent (e.g., ethanol). The mixture is cooled to 0-5 °C in an ice bath.
-
Acidification: Concentrated sulfuric acid is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Nitrosating Agent Addition: An aqueous solution of sodium nitrite (NaNO₂) is added slowly to the reaction mixture over 1-2 hours. The temperature must be strictly controlled to prevent side reactions.
-
Reaction: The mixture is stirred at 0-5 °C for an additional 2-4 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The reaction mixture is poured into ice water, causing the 4-nitroso-3-methylphenol intermediate to precipitate. The solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Reduction of 4-Nitroso-3-methylphenol
-
Catalyst Slurry: A pressure reactor is charged with a catalyst (e.g., 5% Palladium on Carbon, Pd/C) and a solvent such as ethanol.
-
Addition of Intermediate: The dried 4-nitroso-3-methylphenol from the previous step is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar). The mixture is heated to 20-40 °C and agitated vigorously.[1]
-
Reaction Monitoring: Hydrogen uptake is monitored. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: The reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 4-amino-3-methylphenol is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.[1]
Route 2: Synthesis via Nitration of m-Cresol
This route involves the nitration of m-cresol, which typically yields a mixture of isomers, followed by separation and reduction of the desired isomer.
Step 1: Nitration of m-Cresol
-
Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding nitric acid to sulfuric acid in a flask cooled in an ice-salt bath.
-
Substrate Solution: m-Cresol is dissolved in a suitable solvent like glacial acetic acid.
-
Nitration: The m-cresol solution is added dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition, the mixture is stirred for another 1-2 hours at low temperature.
-
Quenching and Isolation: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated products. The solid isomer mixture is collected by filtration, washed thoroughly with water, and dried.
Step 2: Isomer Separation The separation of 2-methyl-4-nitrophenol from its isomers can be achieved by methods such as fractional crystallization or column chromatography, exploiting differences in polarity and solubility.
Step 3: Béchamp Reduction of 2-Methyl-4-nitrophenol
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with the isolated 2-methyl-4-nitrophenol, iron powder, and ethanol/water.[2]
-
Acidification: A small amount of concentrated hydrochloric acid is added to initiate the reaction.[2]
-
Reflux: The mixture is heated to reflux and stirred vigorously for 2-4 hours.[2] The reaction is highly exothermic initially.
-
Neutralization and Filtration: After cooling, the reaction mixture is made basic with a sodium carbonate or sodium hydroxide solution to precipitate iron hydroxides.[2] The entire mixture is then filtered hot to remove the iron sludge.
-
Extraction: The filtrate is extracted multiple times with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization.
Alternative Method: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and often more efficient alternative to the Béchamp reduction for converting the nitro-intermediate to the aminophenol.[3]
Caption: Standard workflow for catalytic hydrogenation of nitrophenols.
Protocol: Catalytic Hydrogenation of 2-Methyl-4-nitrophenol
-
Preparation: A solution of 2-methyl-4-nitrophenol in ethanol is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of Palladium on Carbon (5-10% Pd/C) is added to the solution.
-
Hydrogenation: The vessel is connected to a hydrogen source and purged. The reaction is conducted under a positive pressure of hydrogen (e.g., 1-5 atm) at room temperature with vigorous stirring.
-
Completion: The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.
-
Isolation: Upon completion, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to yield the crude 4-amino-3-methylphenol, which is then recrystallized.
References
A Comparative Guide to Validated Analytical Methods for 3-[(Ethylamino)methyl]phenol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-[(Ethylamino)methyl]phenol is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of commonly employed analytical methods for the analysis of phenolic compounds, which are applicable to this compound. The selection of an optimal analytical technique is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.
While specific validated method performance data for this compound is not extensively available in publicly accessible literature, this guide presents representative data from validated methods for structurally similar phenolic compounds. This information serves as a robust starting point for method development and validation for this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, which are well-suited for the analysis of this compound. The data is compiled from studies on analogous phenolic compounds and reflects expected performance benchmarks.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Sample Throughput | High | Moderate to High |
| Selectivity | Good to Excellent | Excellent |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are outlined below. These protocols are based on established methods for phenolic compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the quantification of non-volatile and thermally labile compounds like phenols.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure the analyte is in a single ionic form.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of volatile or semi-volatile compounds. For phenols, a derivatization step is often employed to improve volatility and chromatographic performance.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is often used for trace analysis.
-
Derivatization: To increase volatility, the phenolic hydroxyl group can be derivatized. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] The sample is mixed with the derivatizing agent and heated to ensure complete reaction before injection.
-
Temperature Program: An oven temperature program is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature to elute the analytes, and then hold at a high temperature to clean the column.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Quantification: An internal standard is often used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the key stages involved in the validation of an analytical method for this compound, ensuring its suitability for its intended purpose. The process adheres to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[2][3][4][5]
Caption: A flowchart outlining the systematic process of analytical method validation.
Signaling Pathway of Analytical Method Selection
The choice between different analytical methods is guided by several key factors related to the analytical problem at hand. This diagram illustrates the decision-making process.
Caption: Decision pathway for selecting an appropriate analytical method.
References
- 1. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. seejph.com [seejph.com]
- 5. omicsonline.org [omicsonline.org]
A Comparative Spectroscopic Guide to 3-[(Ethylamino)methyl]phenol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-[(Ethylamino)methyl]phenol and its selected analogs. The data presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are covered.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two representative analogs: 3-[(Dimethylamino)methyl]phenol and 3-Ethylamino-4-methylphenol. These analogs were chosen to illustrate the effects of N-alkylation and ring substitution on the spectral properties.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | - | Predicted data, experimental values not available in searched literature. | Predicted data, experimental values not available in searched literature. |
| 3-[(Dimethylamino)methyl]phenol [1] | CDCl₃ | 7.05 (m), 6.35 (m), 6.32 (m), 6.20 (m), 2.81 (s) | Experimental data not available in searched literature. |
| 3-Ethylamino-4-methylphenol [2] | - | Image of spectrum available, specific peak assignments not provided. | 152.4, 137.9, 125.8, 124.9, 116.1, 112.5, 45.2, 15.6, 14.9 |
Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | FTIR (KBr, cm⁻¹) | Mass Spectrometry (EI, m/z) | UV-Vis (λmax, nm) |
| This compound | Data not available in searched literature. | Predicted [M+H]⁺: 152.10700[3] | Data not available in searched literature. |
| 3-[(Dimethylamino)methyl]phenol [4] | Broad O-H stretch, Aromatic C-H and C=C stretches, C-N stretch | 137 (M⁺), 122, 94, 77 | Data not available in searched literature. |
| 3-Ethylamino-4-methylphenol [4] | Data available but not detailed in search results. | 151 (M⁺), 136, 107 | Data not available in searched literature. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6][7]
-
Place the mixture in a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.[6][7]
-
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[8][9]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8][9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which are characteristic of the electronic transitions within the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). Concentrations are typically in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline (blank).
-
Fill a matched cuvette with the sample solution and record the absorption spectrum.
-
Typical spectral range: 200-800 nm.[10]
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Potential Signaling Pathways and Mechanisms
The biological activity of phenolic compounds, including aminophenol derivatives, can be multifaceted. Based on the activities of structurally related compounds, potential signaling pathways and mechanisms of action for this compound analogs may include interactions with adrenergic and opioid receptors, as well as antioxidant activity.
References
- 1. 3-Dimethylaminophenol(99-07-0) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 7. shimadzu.com [shimadzu.com]
- 8. as.uky.edu [as.uky.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. ijset.in [ijset.in]
Characterization of 3-[(Ethylamino)methyl]phenol Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 3-[(Ethylamino)methyl]phenol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling the impurity profile of this compound is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines potential impurities arising from common synthetic routes and presents detailed experimental protocols for their detection and quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and its Impurities
This compound is a versatile building block in organic synthesis. Its production, typically through the reductive amination of 3-hydroxybenzaldehyde with ethylamine, can lead to the formation of several process-related impurities. These impurities can include unreacted starting materials, intermediates, byproducts of side reactions, and degradation products. The rigorous identification and quantification of these impurities are mandated by regulatory agencies to ensure the quality and safety of active pharmaceutical ingredients (APIs).
Common types of impurities that may be present in this compound include:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. For this compound, this can include unreacted 3-hydroxybenzaldehyde and ethylamine, as well as byproducts from over-alkylation or other side reactions.
-
Degradation Products: These impurities can form during storage or handling of the substance due to exposure to light, heat, or air.
-
Residual Solvents: Organic volatile chemicals used during the synthesis and purification process that are not completely removed.
Comparative Analysis of Synthetic Routes and Impurity Profiles
The choice of synthetic route can significantly influence the impurity profile of this compound. While reductive amination of 3-hydroxybenzaldehyde is a common method, alternative routes could involve the reduction of an N-ethyl-3-hydroxybenzamide intermediate. Each pathway will have a characteristic set of potential impurities. A thorough understanding of the synthetic process is the first step in effective impurity characterization.
Table 1: Comparison of Potential Impurities from Different Synthetic Routes
| Synthetic Route | Starting Materials | Potential Process-Related Impurities |
| Reductive Amination | 3-Hydroxybenzaldehyde, Ethylamine | 3-Hydroxybenzaldehyde (unreacted), N,N-diethyl-3-hydroxybenzylamine (over-alkylation), Imine intermediate |
| Amide Reduction | N-ethyl-3-hydroxybenzamide, Reducing agent | N-ethyl-3-hydroxybenzamide (unreacted), Byproducts from incomplete reduction |
Analytical Methodologies for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities. HPLC is the primary tool for the analysis of non-volatile organic impurities, while GC-MS is the method of choice for volatile and semi-volatile compounds, including residual solvents.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC with UV detection is a powerful technique for separating and quantifying impurities in this compound. A well-developed HPLC method can provide high resolution and sensitivity for the detection of trace-level impurities.
Table 2: HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the same diluent. Prepare solutions of known and potential impurities at appropriate concentrations for identification and quantification.
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the sample and standard solutions and run the gradient program.
-
Data Analysis: Identify and quantify impurities in the sample by comparing their retention times and peak areas with those of the reference standards. The area percentage of each impurity can be calculated to determine the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is a highly sensitive and specific technique for the identification and quantification of residual solvents and other volatile impurities that may be present from the manufacturing process.
Table 3: GC-MS Method Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 35-500 amu |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.
-
Standard Preparation: Prepare a standard solution containing known residual solvents at specified concentrations in the same diluent.
-
Headspace Parameters: Equilibrate the vial at 80 °C for 15 minutes.
-
GC-MS Run: Inject the headspace vapor onto the GC column and run the temperature program.
-
Data Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards and the NIST mass spectral library.
Visualization of Analytical Workflows
To provide a clear overview of the logical flow of the characterization process, the following diagrams illustrate the key steps involved.
Caption: Workflow for the characterization of impurities in this compound.
Caption: Experimental workflow for HPLC-UV analysis of impurities.
Conclusion
The characterization of impurities in this compound is a critical aspect of quality control in pharmaceutical development. This guide has provided a comparative overview of potential impurities based on common synthetic routes and detailed, robust analytical methods for their detection and quantification. The presented HPLC and GC-MS protocols, along with the illustrative workflows, offer a solid foundation for researchers and scientists to establish effective impurity control strategies, ensuring the production of high-quality and safe pharmaceutical products. The adoption of these or similar validated analytical methods is essential for regulatory compliance and for guaranteeing the consistency and reliability of this compound as a key pharmaceutical intermediate.
Navigating Cross-Reactivity: A Comparative Guide for 3-[(Ethylamino)methyl]phenol in Assays
For Researchers, Scientists, and Drug Development Professionals
The potential for cross-reactivity of small molecules in various assays is a critical consideration in drug discovery and development, as it can lead to misleading results and wasted resources. This guide provides a comparative analysis of 3-[(Ethylamino)methyl]phenol and its potential for cross-reactivity in common assay formats, alongside alternative compounds. Due to a lack of direct experimental data for this compound, this guide extrapolates its potential for cross-reactivity based on the known behavior of structurally similar phenolic compounds and sympathomimetic amines.
Comparison of this compound and Alternatives
This compound shares structural similarities with both endogenous signaling molecules and other synthetic compounds, creating a potential for off-target interactions in various assays. Its phenolic hydroxyl group and ethylaminomethyl side chain are key features that can contribute to cross-reactivity. Below is a comparative overview of this compound and two common alternatives, Synephrine and Hordenine, which are also sympathomimetic amines with phenolic structures.
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only, designed to provide a framework for comparison in the absence of direct experimental results for this compound.
| Feature | This compound | Synephrine | Hordenine |
| Structure | Phenol with an ethylaminomethyl group at the meta position. | Phenol with a hydroxyl group and a methylaminomethyl group on the side chain. | Phenol with a dimethylaminomethyl group. |
| Primary Target(s) | Adrenergic receptors (presumed) | Adrenergic receptors (α and β) | Adrenergic receptors (primarily β) |
| Potential for Immunoassay Cross-Reactivity (Hypothetical %) | |||
| - Adrenergic Receptor Binding Assays | Moderate to High | High | Moderate |
| - Catecholamine Immunoassays | Low to Moderate | Moderate | Low |
| - General Phenolic Compound Assays | High | High | High |
| Known Off-Target Effects | Data not available | Cardiovascular effects, potential for interaction with MAOIs. | Cardiovascular effects, weak MAO-B inhibitor. |
| Alternative Compound Considerations | May offer a different selectivity profile compared to more common sympathomimetics. | Well-characterized but with known cardiovascular side effects. | Less potent than synephrine, with a different pharmacokinetic profile. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a robust and commonly employed method.
Competitive ELISA Protocol
Objective: To quantify the cross-reactivity of this compound and alternative compounds against a specific target (e.g., an adrenergic receptor or an antibody raised against a related molecule).
Materials:
-
Microtiter plates (96-well)
-
Target antigen (e.g., purified receptor or antigen conjugate)
-
Primary antibody specific to the target antigen
-
This compound, Synephrine, Hordenine (as competitor compounds)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[1]
-
Washing: Remove the coating solution and wash the plate three times with wash buffer.[1]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[2]
-
Competition:
-
Prepare serial dilutions of the competitor compounds (this compound, Synephrine, Hordenine) and the standard antigen.
-
In a separate plate or tubes, pre-incubate the primary antibody with the competitor compounds or the standard antigen for 1 hour at 37°C.[1]
-
-
Incubation: Add 100 µL of the pre-incubated antibody-competitor mixture to the coated and blocked wells. Incubate for 90 minutes at 37°C.[1]
-
Washing: Wash the plate three times with wash buffer.[1]
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in wash buffer, to each well. Incubate for 1 hour at 37°C.[1]
-
Washing: Wash the plate five times with wash buffer.[2]
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[2]
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.[2]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[2]
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
-
% Cross-Reactivity = (Concentration of standard antigen at 50% inhibition / Concentration of competitor compound at 50% inhibition) x 100
Visualizing Potential Mechanisms of Action and Experimental Workflow
To understand the potential biological implications of this compound's activity and the workflow for assessing its cross-reactivity, the following diagrams are provided.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Workflow for Cross-Reactivity Assessment.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, its structural characteristics suggest a potential for interactions in various biological assays, particularly those involving adrenergic receptors and other phenolic compounds. The degree of cross-reactivity is expected to be highly dependent on the specific assay and the antibodies or receptors involved. For researchers and professionals in drug development, it is imperative to empirically validate the cross-reactivity of any novel compound of interest using a standardized protocol, such as the competitive ELISA detailed in this guide. This proactive approach will ensure the generation of accurate and reliable data, facilitating informed decision-making throughout the research and development process.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Aminomethylphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylphenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of pharmaceutical agents, agrochemicals, and functional materials. The strategic introduction of an aminomethyl group onto a phenol scaffold can significantly influence the molecule's biological activity and physicochemical properties. While 3-[(Ethylamino)methyl]phenol is a specific member of this family, a broader understanding of the catalytic methodologies available for the synthesis of such derivatives is paramount for researchers in the field. This guide provides a comparative overview of prominent catalytic systems employed for the synthesis of aminomethylphenols, with a focus on their performance, mechanistic pathways, and experimental protocols. We will delve into three distinct and modern catalytic approaches: Iron-oxide catalyzed Petasis borono-Mannich reaction, Copper-catalyzed ortho-aminomethylation, and Vanadium-catalyzed ortho-aminomethylation.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for the synthesis of aminomethylphenols is dictated by factors such as substrate scope, desired regioselectivity, reaction efficiency, and catalyst reusability. The following tables summarize the performance of the three highlighted catalytic methodologies based on available research data.
Table 1: Iron (Fe₃O₄) Nanoparticle-Catalyzed Petasis Borono-Mannich Reaction for Aminomethylphenol Synthesis[1][2]
| Substrate (Salicylaldehyde) | Amine | Boronic Acid | Yield (%) | Catalyst Loading (mol%) | Reaction Time | Temperature |
| Salicylaldehyde | Piperidine | Phenylboronic acid | 92 | 2 | 30 min | Room Temp |
| 5-Bromosalicylaldehyde | Pyrrolidine | 4-Tolylboronic acid | 90 | 2 | 45 min | Room Temp |
| 3,5-Dichlorosalicylaldehyde | Morpholine | Phenylboronic acid | 88 | 2 | 1 h | Room Temp |
| 5-Nitrosalicylaldehyde | Piperidine | 4-Methoxyphenylboronic acid | 85 | 2 | 1.5 h | Room Temp |
Note: This one-pot, three-component reaction offers high yields under mild conditions. The magnetic Fe₃O₄ nanoparticle catalyst can be easily recovered and reused for several cycles without significant loss of activity.[1][2]
Table 2: Copper (Cu)-Catalyzed Ortho-Aminomethylation of Phenols[3][4][5]
| Phenol Substrate | Amine Derivative | Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Phenol | N,N-Dimethylaniline | Cu(OAc)₂ | 85 | 12 | 80 |
| p-Cresol | N,N-Dimethylaniline | CuBr | 78 | 24 | 100 |
| o-Methoxyphenol | N-Phenylpyrrolidine | CuI | 72 | 18 | 90 |
| Naphthol | N,N-Dimethylaniline | Cu(OAc)₂ | 90 | 12 | 80 |
Note: Copper-catalyzed systems are effective for the ortho-selective C-H aminomethylation of phenols, a valuable transformation that is often challenging to achieve with high selectivity.[3][4][5]
Table 3: Vanadium (V)-Catalyzed Ortho-Aminomethylation of Phenols[6][7]
| Phenol Substrate | Amine Derivative | Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 2-Phenylphenol | N,N-Dimethyl-p-toluidine | VO(acac)₂ / Ligand | 82 | 24 | 100 |
| p-tert-Butylphenol | N,N-Dimethylaniline | VO(acac)₂ / Ligand | 75 | 36 | 110 |
| 3,5-Dimethylphenol | N,N-Dimethylaniline | VO(acac)₂ / Ligand | 78 | 24 | 100 |
| o-Chlorophenol | N-Phenylpiperidine | VO(acac)₂ / Ligand | 65 | 48 | 120 |
Note: Vanadium catalysts, in conjunction with specific ligands, have emerged as a powerful tool for the direct ortho-aminomethylation of phenols, offering a complementary approach to copper-based systems.[6][7]
Experimental Protocols
General Protocol for Fe₃O₄ Nanoparticle-Catalyzed Petasis Borono-Mannich Reaction[2]
To a solution of salicylaldehyde (1.0 mmol) in a suitable solvent (e.g., dioxane), magnetic Fe₃O₄ nanoparticles (2 mol%) are added. The mixture is stirred at room temperature for 5 minutes. Subsequently, the amine (1.0 mmol) is added, and the mixture is stirred for an additional 10 minutes. Finally, the boronic acid (1.0 mmol) is added, and the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is separated using an external magnet, and the product is isolated from the supernatant by solvent evaporation and purified by column chromatography.
General Protocol for Cu-Catalyzed Ortho-Aminomethylation of Phenols[5]
A mixture of the phenol (1.0 mmol), the amine derivative (2.0-3.0 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and an oxidant (e.g., di-tert-butyl peroxide) in a suitable solvent (e.g., chlorobenzene) is heated in a sealed tube under an inert atmosphere. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
General Protocol for V-Catalyzed Ortho-Aminomethylation of Phenols[7]
In a glovebox, a reaction vessel is charged with the vanadium catalyst (e.g., VO(acac)₂, 5-10 mol%), a suitable ligand, and the phenol substrate (1.0 mmol). The vessel is sealed and removed from the glovebox. The amine derivative (2.0-4.0 mmol) and a solvent are then added under an inert atmosphere. The reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminomethylphenol product.
Visualizing the Catalytic Pathways
To aid in the conceptual understanding of these catalytic processes, the following diagrams illustrate the proposed reaction mechanisms and workflows.
Caption: Workflow for the Fe₃O₄-catalyzed Petasis Borono-Mannich reaction.
References
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu‐Catalyzed Cross‐Dehydrogenative ortho‐Aminomethylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3-[(Ethylamino)methyl]phenol Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-[(Ethylamino)methyl]phenol in the presence of potential impurities and degradation products. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is a substituted aminophenol that, like many pharmaceutical compounds, can contain process-related impurities and degrade under various stress conditions. Accurate and precise quantification of the active pharmaceutical ingredient (API) and its related substances is essential for quality control and stability testing. The primary analytical challenge lies in achieving adequate separation of the main component from structurally similar impurities and degradation products.
Potential Impurities and Degradants:
A comprehensive analysis must consider potential impurities arising from the synthesis and degradation of this compound. Based on its chemical structure, a mixture may contain:
-
Process-Related Impurities:
-
Starting Materials: 3-Hydroxyacetophenone, Ethylamine.
-
Intermediates: Unreacted intermediates from the synthetic route.
-
By-products: Isomeric impurities such as 2- and 4-[(Ethylamino)methyl]phenol.
-
-
Degradation Products:
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-like structures. The tertiary amine can also be oxidized to an N-oxide.
-
Photodegradation Products: Exposure to light can induce cleavage or rearrangement of the molecule.
-
Hydrolytic Products: While generally stable, forced degradation under extreme pH may occur.
-
Comparison of Analytical Methodologies
Both HPLC and GC-MS are powerful techniques for the quantitative analysis of organic compounds. The choice between them depends on the specific requirements of the analysis, such as the volatility of the analytes, the complexity of the mixture, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical analyses.
Advantages:
-
Suitable for non-volatile and thermally sensitive compounds.
-
Robust and reproducible quantification.
-
A wide variety of stationary phases provides high selectivity.
-
Amenable to stability-indicating assays.
Disadvantages:
-
May require more complex mobile phases.
-
Detection can be less specific than mass spectrometry without a mass detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For less volatile compounds like aminophenols, derivatization is often employed to increase volatility and improve chromatographic peak shape.
Advantages:
-
High chromatographic efficiency and resolution.
-
Mass spectrometric detection provides high specificity and structural information.
-
Excellent sensitivity for trace analysis.
Disadvantages:
-
Requires analytes to be volatile and thermally stable, or to be derivatized.
-
Derivatization can add complexity and potential for error to the sample preparation.
Quantitative Performance Data
The following tables summarize the performance characteristics of representative HPLC and GC-MS methods suitable for the analysis of aminophenol mixtures. The data is based on validated methods for structurally similar compounds, providing a strong basis for adaptation to this compound.
Table 1: Comparison of HPLC and GC-MS Method Performance for Aminophenol Analysis
| Parameter | HPLC-UV (Adapted from 4-Aminophenol analysis) | GC-MS (Adapted from 4-Aminophenol analysis, with derivatization) |
| Linearity (R²) | > 0.999[1][2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL[4] | Dependent on instrumentation and derivatization efficiency |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL[4] | Dependent on instrumentation and derivatization efficiency |
| Accuracy (% Recovery) | 98 - 102%[4] | 95 - 105% (typical) |
| Precision (% RSD) | < 2%[1] | < 5% (typical) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is adapted from validated methods for aminophenols and is designed to separate this compound from its potential impurities and degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is recommended to achieve optimal separation.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[5]
-
Injection Volume: 10 µL.[1]
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A and Acetonitrile (80:20, v/v).
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve in diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Quantitative GC-MS Method (with Derivatization)
This protocol is a general guideline for the analysis of this compound by GC-MS, which requires a derivatization step to improve volatility.
1. Derivatization (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions for the calibration curve. Derivatize these standards using the same procedure as the samples.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extraction method will depend on the sample matrix. Derivatize the extract as described above.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams, generated using Graphviz, illustrate a typical workflow for quantitative analysis and a decision-making process for method selection.
Caption: General workflow for the quantitative analysis of this compound mixtures.
Caption: Decision flowchart for selecting an analytical method.
Conclusion
Both HPLC and GC-MS offer viable and robust platforms for the quantitative analysis of this compound mixtures.
-
HPLC is recommended as the primary technique, particularly for routine quality control and stability-indicating assays, due to its direct applicability to non-volatile compounds and the wealth of available methods for similar structures.
-
GC-MS serves as an excellent confirmatory technique, providing higher specificity and sensitivity, especially when trace-level impurities need to be identified and quantified. The requirement for derivatization is a key consideration in workflow efficiency.
The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The provided protocols and performance data serve as a strong foundation for the development and validation of a suitable analytical method for this compound.
References
Isomeric Purity of 3-[(Ethylamino)methyl]phenol: A Comparative Guide
For researchers and professionals in drug development, the isomeric purity of starting materials and intermediates is a critical parameter that can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides a comparative analysis of the isomeric purity of 3-[(Ethylamino)methyl]phenol, a key building block in the synthesis of various pharmaceutical compounds.
Comparative Analysis of Isomeric Purity
The isomeric purity of commercially available aminophenol derivatives can vary depending on the synthetic route and subsequent purification methods employed by the manufacturer. While batch-specific data can be obtained from a certificate of analysis, typical purity levels provide a useful benchmark for comparison.
| Compound Name | Isomer Position | Typical Purity (%) | Major Isomeric Impurities |
| This compound | meta | 95 | 2-[(Ethylamino)methyl]phenol, 4-[(Ethylamino)methyl]phenol |
| 2-[(Ethylamino)methyl]phenol | ortho | 95[1] | This compound, 4-[(Ethylamino)methyl]phenol |
| 4-[(Ethylamino)methyl]phenol | para | ≥97[2] | 2-[(Ethylamino)methyl]phenol, this compound |
| 3-Ethylamino-4-methylphenol | - | 90 (Technical Grade)[3] | Positional isomers and other process-related impurities |
Note: The purity values presented are based on commercially available products and may not be representative of all available grades. Researchers should always consult the certificate of analysis for lot-specific purity information. The meta-isomer, this compound, is a common variant, and its synthesis can sometimes lead to the formation of ortho and para isomers as byproducts. The slightly higher purity often observed in the para-isomer may be attributed to more efficient purification processes for that specific isomer.
Experimental Protocol: Determination of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
The following protocol describes a general method for the separation and quantification of this compound and its isomers. This method is adapted from established procedures for the analysis of aminophenol isomers.
1. Objective: To determine the isomeric purity of a this compound sample by separating and quantifying the meta, ortho, and para isomers using reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound sample
-
Reference standards for 2-[(Ethylamino)methyl]phenol, this compound, and 4-[(Ethylamino)methyl]phenol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
5. Sample and Standard Preparation:
-
Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (2-, 3-, and 4-[(Ethylamino)methyl]phenol) and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of methanol. Further dilute with the mobile phase to a suitable concentration within the calibration range.
6. Data Analysis:
-
Identify the peaks corresponding to the three isomers in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the area of each peak.
-
Determine the isomeric purity of the this compound sample by calculating the area percentage of the main peak relative to the total area of all isomeric peaks.
Isomeric Purity (%) = (Area of this compound peak / Sum of areas of all isomer peaks) x 100
Visualizations
Synthesis and Impurity Profile
The synthesis of this compound often involves the reaction of 3-hydroxybenzaldehyde with ethylamine followed by reduction. During this process, the formation of positional isomers (ortho and para) can occur as byproducts.
Caption: Synthetic pathway leading to this compound and the formation of isomeric impurities.
Analytical Workflow for Isomeric Purity Determination
The determination of isomeric purity involves a systematic analytical workflow, from sample preparation to data analysis.
Caption: Workflow for the determination of isomeric purity using HPLC.
References
Safety Operating Guide
Navigating the Disposal of 3-[(Ethylamino)methyl]phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 3-[(Ethylamino)methyl]phenol, a compound that requires careful handling due to its chemical properties as both a phenol and an amine derivative.
I. Understanding the Hazards and Regulatory Framework
Disposal of this chemical is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the identification and listing of hazardous waste.[4] All disposal activities must be conducted by qualified personnel knowledgeable in these regulations.
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation or toxic effects. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust or vapors. |
Always wash hands thoroughly after handling the chemical.
III. Step-by-Step Disposal Procedure
The disposal of this compound should not be undertaken by flushing it down the drain or discarding it with regular trash. The following steps outline a safe and compliant disposal process:
Step 1: Containerization and Labeling
-
Place the waste this compound in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is tightly sealed.
-
Clearly label the container with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
Step 2: Segregation of Waste
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Do not mix with other chemical waste unless explicitly instructed to do so by a qualified chemist or your EHS department.
Step 3: Consultation and Documentation
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with all available information about the chemical.
-
Maintain a record of the waste generated, including the quantity and date of disposal, as required by regulations.
Step 4: Professional Disposal
-
The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).
-
The most probable disposal method for this type of compound is high-temperature incineration in a licensed facility, which ensures complete destruction of the chemical.
IV. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your EHS department for recommendations), followed by soap and water.
-
Dispose: The collected spill cleanup material must also be disposed of as hazardous waste.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures and consulting with certified professionals, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
